The following table consolidates key quantitative data from animal studies, primarily in rats, which form the basis for understanding this compound's pharmacokinetic profile.
| Parameter | Value/Specification | Experimental Context | Citation |
|---|---|---|---|
| Oral Absorption | Rapid (peak plasma conc. in 0.5-1.0 h) | Rat models (dosed with pure CA or plant extract) | [1] [2] |
| Absolute Bioavailability | ~5-10% of ingested dose (as native compound) | Based on recovery studies and plasma levels | [3] [4] |
| Primary Circulation Form | Conjugated metabolites (sulfates, glucuronides) | LC-MS/MS analysis of rat plasma; >90% of circulating radioactivity was conjugated | [5] [3] [2] |
| Plasma Half-Life (t₁/₂) | ~0.14 - 2.5 hours | Rat studies, varies with dose and matrix | [1] |
| Major Metabolic Pathways | Sulfation, Glucuronidation, Methylation | Metabolite identification in plasma and urine via HPLC-MS/MS | [5] [3] [2] |
| Major Excretion Route | Urine (70-80% of recovered dose) | 72-hour excretion study in rats | [5] [3] |
| Fecal Excretion | Minimal (~20-30% of recovered dose) | 72-hour excretion study in rats | [5] [3] |
| Tissue Distribution | Widespread, but no significant accumulation (e.g., in brain) | Tissue radioactivity measured 72h post-administration in rats | [5] |
This diagram illustrates the primary metabolic transformation pathways of this compound following absorption.
This compound undergoes extensive phase II metabolism, primarily forming sulfate and glucuronide conjugates, as well as being methylated to ferulic acid. These metabolites are subsequently excreted in urine.
For researchers aiming to replicate or adapt these methods, here are detailed protocols for key analytical and in vivo experiments.
This method is adapted from a study that simultaneously quantified this compound and its major pharmacologically active metabolites in rat plasma [2].
1. Sample Preparation (Protein Precipitation):
2. Liquid Chromatography (LC) Conditions:
3. Mass Spectrometry (MS) Detection:
4. Method Validation:
This protocol outlines the key steps for conducting a rat study to investigate the absorption and excretion of this compound, based on established methodologies [5] [1].
1. Animal Dosing:
[3-(14)C]-labeled or unlabeled this compound via oral gavage. The dose can be dissolved in water or a suitable vehicle.2. Biological Sample Collection:
3. Sample Analysis:
The pharmacokinetic data reveals both the potential and the limitations of this compound as a therapeutic agent.
This guide synthesizes the current technical understanding of this compound pharmacokinetics. The field is advancing, particularly in developing novel delivery systems to harness its full therapeutic potential.
Caffeic acid is synthesized in plants via the phenylpropanoid pathway, which originates from the aromatic amino acid phenylalanine [1] [2]. The pathway involves three key enzymatic steps, and the upregulation of these genes under stress conditions like drought enhances this compound production, contributing to antioxidant defense [2].
The following diagram illustrates this core pathway and its key enzymes:
Plant phenylpropanoid pathway for this compound synthesis.
Reconstructing the plant pathway in microbes is challenging due to the difficulty in expressing membrane-bound cytochrome P450 enzymes like C3H in bacterial systems [3]. Researchers have developed alternative microbial pathways using more compatible enzymes.
Microbial engineering pathway using TAL and HpaBC.
Table 1: Key Enzymes Involved in this compound Biosynthesis
| Enzyme | Source Organism | Function | Key Characteristics |
|---|
| PAL (Phenylalanine ammonia-lyase) | Plants (e.g., Phaseolus vulgaris) [2] | Converts L-phenylalanine to cinnamic acid | First committed step in phenylpropanoid pathway; induced by stress [2] | | C4H (Cinnamate 4-hydroxylase) | Plants (e.g., Phaseolus vulgaris) [2] | Hydroxylates cinnamic acid to p-coumaric acid | Cytochrome P450 enzyme (CYP73A); membrane-associated [2] | | C3H (p-Coumarate 3-hydroxylase) | Plants (e.g., Phaseolus vulgaris) [2] | Hydroxylates p-coumaric acid to this compound | Cytochrome P450 enzyme (CYP98A); major engineering bottleneck [3] [2] | | TAL (Tyrosine ammonia-lyase) | Bacteria (e.g., Flavobacterium johnsoniae [5], Rhodobacter capsulatus [3]) | Converts L-tyrosine directly to p-coumaric acid | Bypasses need for C4H; found in some bacteria and monocots [4] | | HpaBC (4-hydroxyphenylacetate 3-hydroxylase) | Bacteria (e.g., Escherichia coli [3]) | Hydroxylates p-coumaric acid to this compound | Soluble, two-component flavoprotein; preferred for microbial factories [5] [3] |
For researchers aiming to engineer this compound production, here are methodologies and achieved production levels from recent studies.
Table 2: Microbial Production of this compound and Related Metabolites
| Host Organism | Engineering Strategy | Key Enzymes / Pathway | Titer Achieved | Citation |
|---|---|---|---|---|
| E. coli | De novo synthesis from glucose | TAL (FjTAL), HpaBC (EcHpaBC) | 50.2 mg/L (shake flask) [3] | |
| E. coli | De novo synthesis for RA production | TAL (FjTAL), HpaBC (EcHpaBC), 4CL | This compound pathway optimized for 5.78 g/L RA [6] | |
| S. cerevisiae | De novo synthesis from glucose | TAL, HpaB/HpaC from various bacteria | 289.4 mg/L (shake flask) [7] | |
| E. coli | Synthesis for Ferulic Acid production | TAL (FjTAL), HpaBC (EcHpaBC), engineered COMT | 4.38 g/L Ferulic Acid (Bioreactor) [5] |
PAL, C4H, and C3H genes.pZE-EcHpaBC are cultured and induced with IPTG. Crude cell extract is prepared via sonication or lysis.aroG and tyrA genes).This technical guide synthesizes the foundational plant biochemistry and cutting-edge metabolic engineering strategies for this compound production. The experimental protocols provide a practical starting point for laboratory work, while the production data highlights the potential of microbial cell factories.
Caffeic acid is present in a vast range of plant-based foods, both in its free form and, more commonly, as part of compounds like chlorogenic acid (which is an ester of this compound and quinic acid) [1] [2]. The following table summarizes the this compound content in various foods, with data primarily sourced from the Phenol-Explorer database, a comprehensive resource on polyphenol content in foods [3].
Table 1: this compound Content in Selected Foods and Beverages
| Food Category | Specific Food | Mean this compound Content | Unit | Notes |
|---|---|---|---|---|
| Herbs & Spices | Common Sage, dried | 26.40 | mg/100 g | Very high concentration |
| Common Thyme, dried | 21.28 | mg/100 g | Very high concentration | |
| Spearmint, dried | 25.00 | mg/100 g | Very high concentration | |
| Caraway | 16.40 | mg/100 g | High concentration | |
| Ceylan Cinnamon | 24.20 | mg/100 g | High concentration | |
| Rosemary, dried | 9.67 | mg/100 g | High concentration | |
| Fruits | Black Chokeberry | 141.14 | mg/100 g | Exceptionally high concentration |
| Lingonberry, raw | 6.34 | mg/100 g | High concentration | |
| American Cranberry | 2.31 | mg/100 g | ||
| Date, fresh | 3.37 | mg/100 g | ||
| Plum, prune | 1.11 | mg/100 g | ||
| Apple, whole raw | 0.33 | mg/100 g | ||
| Beverages | Red Wine | 1.88 | mg/100 ml | |
| Apple Juice, pure | 0.68 | mg/100 ml | ||
| Plum Prune Juice | 5.10 | mg/100 ml | High concentration | |
| White Wine | 0.24 | mg/100 ml | ||
| Beer (Regular) | 0.03 | mg/100 ml | ||
| Coffee Beverage (Filter) | 0.03 | mg/100 ml | Note: Coffee is a major source of chlorogenic acid | |
| Other | Olive Oil, virgin | 0.02 | mg/100 g | |
| Common Wheat, whole grain | 0.04 | mg/100 g |
Note on Coffee: Although coffee is the most significant dietary source of this compound for many people, it is important to distinguish that it is primarily consumed as its precursor, chlorogenic acid [1] [2]. One study notes that the this compound content in coffee beans can range from 9 to 14 mg/100 g, or even up to 87 mg/100 g, but the brewed beverage itself shows a lower concentration as reflected in the table above [4]. A heavy coffee drinker can consume up to 500 mg of this compound (primarily from chlorogenic acid) per day [4].
Understanding the pharmacokinetics of this compound is crucial for its application in drug development.
The diagram below illustrates the key pharmacokinetic processes of this compound after oral administration.
This compound Pharmacokinetic Pathway
For researchers investigating this compound, here are common and critical experimental protocols.
1. Analytical Quantification in Foods and Biosamples The primary method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with various detectors [7] [8] [9].
2. Assessing Biological Activity: In Vitro and In Vivo Models
Hydroxycinnamic acids (HCAs) represent a significant class of plant-derived phenolic compounds with a phenylpropanoid (C6-C3) structure as their fundamental chemical scaffold. These phytochemicals are characterized by a phenolic ring substituted with a 3-carbon unsaturated chain terminating in a carboxylic acid group, with the most prevalent members including caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid. In nature, HCAs rarely exist in free form but are typically found esterified with various plant components such as quinic acid (forming chlorogenic acids), tartaric acid, sugars, or structural polymers like lignin and cellulose. These compounds are synthesized in plants through the shikimate pathway, with phenylalanine and tyrosine serving as primary precursors [1] [2].
The dietary significance of HCAs cannot be overstated, as they contribute substantially to the sensory qualities, nutritional value, and health benefits of plant-based foods. Regular consumers of fruits, vegetables, and coffee may ingest considerable quantities of these compounds daily, with estimates suggesting average phenolic acid consumption of approximately 222 mg per day for adults, dominated by this compound at around 206 mg daily [3]. Coffee drinkers particularly may consume up to 800 mg of chlorogenic acids daily, making HCAs one of the most abundant classes of polyphenols in the human diet [2]. The structural diversity of HCAs and their conjugates directly influences their bioavailability and biological activity, driving extensive research into their potential therapeutic applications against chronic diseases including cancer, metabolic disorders, and neurodegenerative conditions [3] [4].
Table 1: Primary Dietary Sources of Hydroxycinnamic Acids
| HCA Type | Major Food Sources | Representative Concentrations | Bioactive Forms |
|---|---|---|---|
| This compound | Coffee, blueberries, apples, artichokes | 0.5-2 g/kg in fruits; 70-350 mg/cup coffee | Free acid, chlorogenic acids (esters with quinic acid) |
| Ferulic acid | Cereal grains (wheat, oats, barley), spinach, red beet | 18.0-41.4 mg/kg in spinach; predominant in cereal brans | Cross-linked with arabinoxylan in cell walls, esterified forms |
| p-Coumaric acid | Cereals, grapes, mushrooms, peanuts | 0.40-15.78 mg/g in blueberries; 29.10 mg/kg in Pholiota mutabilis mushrooms | Esterified with tartaric acid (coutaric acid in grapes) |
| Sinapic acid | Broccoli, cabbage, citrus fruits, cereals | ~0.21 g/kg in cranberry fruit | Sinapine (choline ester), sinapoyl malate |
HCAs demonstrate remarkable distribution patterns across the plant kingdom. This compound constitutes 75-100% of total HCAs in many fruits, with particularly high concentrations in blueberries, kiwis, plums, cherries, and apples. In contrast, ferulic acid dominates in cereal grains, where it is primarily esterified to cell wall polysaccharides, contributing to the structural integrity of plant cell walls. Processed cereals consequently represent a major dietary source of this HCA variant [3]. The estimated daily intake of HCAs varies significantly between populations and individuals, ranging from approximately 46.3-78.9 mg/day for children to 153.6-231.8 mg/day for adults according to the UK National Diet and Nutrition Survey [3]. These variations reflect differences in dietary patterns, with coffee and fruits constituting the predominant sources of this compound (92% of intake) and p-coumaric acid (59% of intake), respectively [3].
Table 2: Bioavailability and Pharmacokinetic Parameters of HCAs
| Parameter | Characteristics | Influencing Factors |
|---|---|---|
| Absorption Sites | Stomach (minor), Small intestine (primary), Colon (after microbial hydrolysis) | Molecular size, conjugation status, food matrix |
| Transport Mechanisms | Passive diffusion, Active transport (monocarboxylic acid transporters) | Polarity, molecular weight, substituents |
| Plasma Peak Time | 1-2 hours (free acids), 5-8 hours (microbial metabolites) | Esterification level, gut microbiota composition |
| Major Phase II Metabolites | Glucuronides, Sulfates, Methylated derivatives | UDP-glucuronosyltransferases, sulfotransferases, COMT activity |
| Elimination Half-life | 2-5 hours (dose-dependent) | Renal clearance, enterohepatic recirculation |
The bioavailability of HCAs is profoundly influenced by their chemical form and the food matrix. Free HCAs are absorbed more efficiently than their conjugated counterparts, primarily in the stomach and small intestine. However, the majority of dietary HCAs exist in esterified forms that resist mammalian enzymatic hydrolysis, requiring colonic transformation by microbial enzymes (feruloyl esterases, cinnamoyl esterases) before absorption can occur [5] [6]. This microbial metabolism not only liberates free HCAs but also generates various microbial metabolites with potentially altered biological activities [6] [3].
Upon absorption, HCAs undergo extensive first-pass metabolism in enterocytes and hepatocytes, resulting in rapid conversion to glucuronidated, sulfated, and methylated derivatives. Studies demonstrate that plasma concentrations of this compound glucuronides can exceed 40% of total circulating this compound within hours of ingestion [2]. The metabolic fate of HCAs involves complex interplay between host enzymatic systems and gut microbial transformations, creating a dynamic profile of circulating compounds that varies considerably between individuals based on factors such as gut microbiota composition, genetic polymorphisms in metabolizing enzymes, and dietary patterns [5] [3]. Understanding these pharmacokinetic properties is essential for interpreting the biological effects of HCAs and developing effective therapeutic applications.
HCAs exert potent antioxidant effects through two primary mechanisms: direct free radical scavenging via their phenolic hydroxyl groups, and metal chelation that prevents catalytic generation of reactive oxygen species (ROS). The antioxidant capacity is strongly influenced by substitution patterns on the phenolic ring, with This compound (containing ortho-dihydroxy groups) demonstrating particularly strong activity due to the stability of the resulting phenoxyl radical [2] [3]. In cellular systems, HCAs activate the Nrf2 pathway, a master regulator of antioxidant response elements, leading to upregulated expression of endogenous antioxidant enzymes including superoxide dismutase, catalase, and glutathione peroxidase [6] [4].
The anti-inflammatory properties of HCAs primarily involve suppression of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. HCAs inhibit IκB kinase (IKK), preventing degradation of IκB and subsequent nuclear translocation of NF-κB. This suppression downregulates pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) [1] [4]. In adipose tissue, HCAs reduce macrophage infiltration and inhibit production of monocyte chemoattractant protein-1 (MCP-1), thereby attenuating chronic low-grade inflammation associated with obesity and metabolic syndrome [1]. The following diagram illustrates the core signaling pathways modulated by HCAs:
HCA Modulation of Key Signaling Pathways: HCAs influence multiple signaling pathways including activation of AMPK and Nrf2, while inhibiting NF-κB-mediated inflammation.
HCAs demonstrate significant antimicrobial activity against various bacterial strains, with effectiveness influenced by their substitution patterns. Ferulic acid derivatives have shown particular efficacy against Gram-negative bacteria including Escherichia coli, with MIC values as low as 18.75 µg/mL reported for specific synthetic derivatives [7]. The antimicrobial mechanisms involve disruption of microbial membrane integrity, interference with enzymatic activity, and inhibition of energy metabolism. Interestingly, HCAs also exhibit prebiotic-like properties by selectively modulating gut microbiota composition, promoting the growth of beneficial bacteria while inhibiting pathogenic species [6].
The relationship between HCAs and gut microbiota is bidirectional—while HCAs influence microbial composition, the microbiota extensively metabolizes HCAs through reactions including dihydroxylation, demethylation, dehydroxylation, and side-chain cleavage. These microbial transformations generate metabolites with altered bioavailability and bioactivity compared to their parent compounds. For instance, gut microbial metabolism of ferulic acid produces dihydroferulic acid and feruloylglycine, while this compound is converted to derivatives such as 3-(3-hydroxyphenyl)propionic acid [5] [6]. These microbial metabolites may either lose the biological activities of their parent compounds or exhibit enhanced potency, highlighting the importance of considering gut microbial metabolism when evaluating HCAs' health effects [6] [3].
HCAs exhibit multifaceted anticancer properties through diverse molecular mechanisms. They inhibit cancer cell proliferation by inducing cell cycle arrest, particularly at G1 and G2/M checkpoints, through modulation of cyclins and cyclin-dependent kinases. Additionally, HCAs promote apoptosis in cancer cells via both intrinsic and extrinsic pathways, characterized by mitochondrial membrane depolarization, caspase activation, and DNA fragmentation [4]. Notably, several HCAs demonstrate selective toxicity toward cancerous cells while sparing normal cells, a property attributed to differential uptake, metabolic activation, or expression of molecular targets between normal and malignant cells [4].
The anti-metastatic potential of HCAs involves inhibition of epithelial-mesenchymal transition (EMT) and suppression of matrix metalloproteinases (MMPs), thereby reducing invasive capacity. Specific HCAs such as ferulic acid and this compound phenethyl ester (CAPE) also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptors, effectively starving tumors of necessary blood supply [4]. Importantly, HCAs can enhance the efficacy of conventional chemotherapeutic agents while reducing their side effects, suggesting potential for combination therapies. For instance, this compound has shown synergistic effects with doxorubicin in lung cancer models, while chlorogenic acid sensitizes cancer cells to 5-fluorouracil treatment [4].
Investigating HCA bioavailability requires integrated approaches combining in vitro models with human and animal studies. The Caco-2 cell monolayer model serves as a well-established system for predicting intestinal absorption, allowing researchers to measure apparent permeability coefficients (Papp) and identify transport mechanisms [5] [3]. These systems can be enhanced by incorporating pH gradients and simulated digestive fluids to better mimic gastrointestinal conditions. For assessing microbial metabolism, in vitro batch cultures inoculated with human fecal microbiota provide valuable insights into the transformation kinetics and metabolite profiles generated by different microbial communities [5].
Advanced analytical techniques are crucial for characterizing HCA metabolism. Liquid chromatography coupled with mass spectrometry (LC-MS) enables comprehensive metabolite profiling and quantification in biological samples. The typical workflow involves protein precipitation, solid-phase extraction, and separation using reversed-phase columns, with detection via triple quadrupole or high-resolution mass analyzers for enhanced sensitivity and specificity [3] [8]. For pharmacokinetic studies, serial blood sampling followed by LC-MS analysis allows construction of concentration-time curves and calculation of key parameters including Cmax, Tmax, and area under the curve (AUC) [5] [3]. The following diagram illustrates the metabolic journey of HCAs through the human body:
HCA Absorption and Metabolic Fate: The diagram traces the journey of HCAs from ingestion through absorption, microbial metabolism, and eventual excretion.
Cell culture models provide essential platforms for investigating HCAs' biological mechanisms. Cancer cell lines from various tissues (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) are employed to assess antiproliferative effects, typically using MTT or WST-1 assays to quantify cell viability [4]. More complex 3D culture systems such as spheroids and organoids offer improved physiological relevance for studying anti-invasive and anti-angiogenic effects. For research on metabolic diseases, adipocyte cell lines (3T3-L1), hepatocytes (HepG2), and myotubes (C2C12) serve as valuable models for examining insulin sensitivity, glucose uptake, and lipid metabolism [1].
Animal studies remain indispensable for evaluating HCAs' efficacy in whole-organism contexts. For obesity and metabolic syndrome research, high-fat diet-fed mice or genetically obese (ob/ob) mice are commonly used, with parameters including body weight, adipose tissue mass, glucose tolerance, and insulin sensitivity monitored throughout HCA administration [1]. In cancer research, xenograft models involving implantation of human cancer cells into immunodeficient mice allow investigation of antitumor effects in vivo, with tumor volume, metastasis, and molecular markers analyzed after HCA treatment [4]. For all animal studies, careful attention to dosage, administration route, and vehicle controls is essential for generating interpretable results, with physiological relevance to human exposure levels being a key consideration.
The multifaceted anticancer properties of HCAs position them as promising candidates for cancer prevention and adjunctive therapy. Their ability to target multiple hallmarks of cancer—including proliferation, apoptosis resistance, angiogenesis, and metastasis—suggests potential for multi-targeted approaches with reduced likelihood of resistance development [4]. Specific HCAs such as ferulic acid and This compound phenethyl ester have demonstrated efficacy in various animal models of cancer, including colon, breast, and liver cancers, with reported mechanisms involving inhibition of NF-κB signaling, cell cycle arrest, and induction of oxidative stress in cancer cells [4].
Current research focuses on overcoming limitations of HCAs such as poor solubility, rapid metabolism, and limited bioavailability through innovative delivery systems. Nanoformulations including polymeric nanoparticles, liposomes, and solid lipid nanoparticles have shown promise in enhancing HCAs' tumor targeting and therapeutic efficacy [4] [7]. For instance, optimized trans-cinnamic acid-loaded PLGA nanoparticles demonstrated significantly enhanced antitumor effects in breast cancer models compared to free compounds [4]. Additionally, combination therapies pairing HCAs with conventional chemotherapeutic agents may allow for dose reduction of cytotoxic drugs while maintaining or enhancing efficacy, potentially mitigating adverse effects [4].
HCAs show significant promise for managing metabolic disorders including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. In adipose tissue, HCAs inhibit macrophage infiltration and NF-κB activation, reducing chronic inflammation that contributes to insulin resistance [1]. Through activation of AMPK and modulation of PPAR-γ and PGC-1α, HCAs enhance mitochondrial biogenesis and fatty acid oxidation, promoting energy expenditure and reducing lipid accumulation [1]. Clinical studies with hydroxycinnamic acid-rich extracts have demonstrated improvements in insulin sensitivity, lipid profiles, and markers of oxidative stress in subjects with metabolic syndrome [2].
The gut microbiota modulation by HCAs represents another promising therapeutic avenue. By promoting favorable microbial composition and enhancing gut barrier function, HCAs may reduce systemic inflammation and improve metabolic endotoxemia associated with obesity and insulin resistance [6]. The microbial metabolites of HCAs, particularly those produced through colonic fermentation, may contribute significantly to these systemic effects, although their specific roles require further elucidation [6] [3]. Future research should focus on personalized nutrition approaches considering interindividual variability in gut microbiota composition and its impact on HCA metabolism and efficacy.
Advancing HCAs from preclinical research to clinical applications requires careful consideration of dosage forms, safety profiles, and regulatory pathways. While HCAs as dietary supplements are generally recognized as safe at typical dietary exposure levels, therapeutic applications may require higher doses that necessitate more thorough safety evaluation [4]. The LD50 of p-coumaric acid in mice is approximately 2850 mg/kg body weight, suggesting a wide safety margin, but comprehensive toxicological studies including chronic exposure assessments are needed for therapeutic development [2].
Bioconjugation approaches offer promising strategies for enhancing HCAs' physicochemical properties and therapeutic potential. Conjugation with ω-hydroxy fatty acids, glycerol, polysaccharides, or polyethylene glycol can improve solubility, stability, and targeted delivery [7]. For instance, phenolipids created by esterifying HCAs with medium-chain fatty acids demonstrate enhanced antioxidant activity and membrane permeability, while polysaccharide conjugates improve stability and controlled release [7]. These advanced molecular designs, coupled with appropriate delivery systems, may unlock the full therapeutic potential of HCAs for various clinical applications, from cancer therapy to metabolic disease management.
Caffeic acid is synthesized in plants through the shikimate pathway, but its production in microbial systems like E. coli requires engineering a heterologous pathway. The following diagram illustrates the core biosynthetic route:
Core and engineered biosynthetic pathways of this compound in plants and microbes.
This compound is rarely found in its free form in plants; it is typically esterified. The most common conjugates are chlorogenic acids, which are esters formed between this compound and quinic acid [4] [1]. The table below summarizes the content of free this compound and its conjugates in various foods and herbs:
| Food/Herb | Reported Content (Free & Conjugated) | Notes |
|---|---|---|
| Herbs (Thyme, Sage, Rosemary) | >1000 ppm (mg/kg) [4] | Among the richest dietary sources. |
| Oregano, Basil | High [5] | Specific quantitative data from analysis. |
| Bay Leaf | High [5] | Particularly high in dicaffeoylquinic acids. |
| Black Chokeberry | 141 mg/100 g [6] | Notable for fruit content. |
| Coffee Brew | 63.1-96.0 mg/100 ml [6] | A major source in many diets. |
| Propolis | Found in [1] [7] | Source of this compound Phenethyl Ester (CAPE). |
| Collard Greens, Chicory | High [5] | Rich in monocaffeoylquinic acids like 5-CQA. |
This compound and its derivatives exhibit a range of biological activities driven by their antioxidant chemical structure. The diagram below outlines the key mechanisms involved in its anticarcinogenic effects, particularly in Hepatocellular Carcinoma (HCC):
Proposed molecular mechanisms for the anticarcinogenic effects of this compound.
Analytical Techniques
Production Protocols
Research has explored the therapeutic potential of this compound and its semi-synthetic derivatives:
The tables below summarize the core physicochemical challenges of caffeic acid and the factors that affect its stability.
Table 1: Core Physicochemical Properties of this compound
| Property | Description & Impact |
|---|---|
| Water Solubility | Sparingly soluble in hot water (~0.6 mg/mL in PBS), limiting its application in aqueous formulations [1] [2]. |
| Organic Solvent Solubility | Solubility varies significantly with solvent and temperature. Order of solubility in mono-solvents at 293.15-333.15 K is: Acetone > Ethanol > Isopropanol > Propanol > n-Butanol > Isobutanol > Ethyl Acetate [2]. |
| Thermal Stability | Melting point is 212-214°C (with decomposition) [1]. Susceptible to thermal degradation, especially at higher temperatures [3]. |
| Photostability | Highly susceptible to light-induced isomerization and degradation. Exposure to daylight can cause significant isomerization from the trans- to cis-form [3]. |
| Oxidative Stability | The catechol (di-hydroxy) structure makes it prone to autoxidation (oxidation upon exposure to air), leading to browning and loss of activity [4]. |
Table 2: Key Factors Affecting this compound Stability
| Factor | Effect on Stability |
|---|---|
| Light | Ultraviolet (UV) radiation and daylight are major drivers of photo-isomerization (from trans-CA to cis-CA) and can lead to the formation of other degradation products like esculetin [3]. |
| Solvent | Stability varies with solvent. It is less stable in 80% ethanol than in pure water [5]. Protic solvents (e.g., methanol) generally promote more significant degradation compared to aprotic solvents [3]. |
| Temperature | Higher temperatures accelerate degradation and isomerization reactions [3]. Interestingly, under ultrasound treatment, degradation is more pronounced at lower temperatures due to increased cavitation intensity [5]. |
| pH | The molecule is susceptible to degradation under various pH conditions. Its stability can be managed in formulations; for example, carbomer gels are most stable in slightly acidic to neutral conditions (pH 5-7) [6]. |
To overcome these limitations, researchers have developed several advanced strategies.
Table 3: Strategies to Enhance Solubility and Stability
| Strategy | Mechanism & Key Findings |
|---|---|
| Supramolecular Complexation | Forming a supramolecular crystal with matrine via hydrogen bonding. This strategy enhances water solubility, improves thermal stability, and boosts antioxidant activity compared to pure CA [7]. |
| Incorporation into Hydrophilic Gels | Using gelling agents like Poloxamer 407 and Carbomer 980 to create a controlled-release system. This protects CA, prolongs its release on the skin, and maintains its antioxidant and antimicrobial activities [6]. |
| Nano-Delivery Systems | Encapsulating CA in solid lipid nanoparticles, liposomes, or carbon dot systems. These platforms significantly improve CA's brain bioavailability and therapeutic efficacy for conditions like Alzheimer's disease [8]. |
The following diagram illustrates the experimental workflow for creating and analyzing a supramolecular complex of this compound to enhance its properties.
Experimental Workflow for SupCA
Detailed Protocol: Synthesis of this compound-Matrine Supramolecular Crystal (SupCA) [7]
Analytical and Evaluation Methods for SupCA [7]
The data indicates that the inherent instability of this compound is a major bottleneck for its application. The recommended path forward involves:
Caffeic acid (CA), a potent phenolic acid belonging to the hydroxycinnamate family, demonstrates significant antioxidant, antimicrobial, antiviral, and anti-inflammatory activities, making it a valuable compound for pharmaceutical and nutraceutical applications [1]. Microalgae, particularly Spirulina platensis, represent a sustainable and efficient source for this compound production, boasting higher growth rates and biomass productivity compared to terrestrial plants [1] [2].
Supercritical Carbon Dioxide (SC-CO₂) extraction has emerged as a superior green technology for isolating heat-sensitive bioactive compounds from biological matrices. This technique offers significant advantages over conventional solvent extraction methods, including the avoidance of toxic organic solvents, prevention of thermal degradation, higher selectivity, and superior extraction yields [1] [3] [4]. These protocols detail optimized procedures for maximizing this compound recovery from Spirulina platensis biomass.
Conventional extraction methods for phenolic compounds, such as maceration and Soxhlet extraction, often require large quantities of toxic organic solvents, extended extraction times, and result in lower selectivity and yields [1] [4]. These limitations can compromise extract purity and necessitate extensive post-processing purification.
SC-CO₂ technology utilizes carbon dioxide above its critical point (Tc = 31.1°C, Pc = 73.8 bar), where it exhibits unique gas-like diffusivity and viscosity combined with liquid-like density [4]. This property enables deep penetration into the microalgal cellular matrix and efficient solubilization of target compounds. The addition of a polar co-solvent like ethanol further enhances the solubility of moderately polar compounds such as this compound, significantly improving extraction efficiency [1] [3]. The resulting extracts are free of toxic solvent residues, making them ideal for pharmaceutical and food-grade applications [1] [4].
Based on Response Surface Methodology (RSM) and Box-Behnken Design (BBD) optimization studies, the following parameters have been established for maximum this compound yield from Spirulina platensis [1].
Table 1: Optimized SC-CO₂ Extraction Parameters for this compound
| Parameter | Optimal Value | Experimental Range | Influence on Extraction |
|---|---|---|---|
| Pressure | 360 bar | 200 - 500 bar | ↑ Pressure → ↑ CO₂ density → ↑ Solvating power |
| Temperature | 38°C | 30 - 50°C | Complex effect; balances solubility & vapor pressure |
| Extraction Time | 57 min | 60 - 120 min (Total) | ↑ Time → ↑ Yield, until equilibrium is reached |
| CO₂ Flow Rate | 2 L/min | Not specified | Affects mass transfer and extraction kinetics |
| Co-solvent (Ethanol) | 1 mL/min | Not specified | ↑ Polarity → ↑ this compound solubility |
Table 2: Bioactivity Profile of Optimized SC-CO₂ Extract from Spirulina platensis The optimized extract is not only rich in this compound but also exhibits a robust profile of associated bioactivities [1].
| Bioactivity Assay | Result | Significance |
|---|---|---|
| This compound Content | 72.11 µg/g dw | Primary target compound |
| Total Phenolic Content | 76.87 µg GAE/g dw | Indicator of total phenolics |
| Reducing Power | 2278 µg BHT/g dw | Measures antioxidant capacity |
| FRAP Assay | 4.19 mM FeSO₄/g dw | Measures reducing antioxidant power |
| DPPH IC₅₀ | 89.28 µg/mL | Measures free radical scavenging capacity |
The following workflow diagram illustrates the complete extraction process:
The this compound content in the SC-CO₂ extracts must be quantified using a validated High-Performance Liquid Chromatography (HPLC) method [1].
To comprehensively characterize the extract, the following bioactivity assays are recommended, as performed in the foundational study [1]:
The SC-CO₂ extract of Spirulina platensis, rich in this compound and other antioxidants, has demonstrated significant potential as a natural preservative in food systems, effectively retarding microbial growth in model beverages like litchi juice [1]. Beyond preservation, its high antioxidant and anti-inflammatory activities make it a promising ingredient for neuroprotective formulations and for managing oxidative stress-related conditions [2].
This compound (CA) and its derivatives, such as This compound phenethyl ester (CAPE), are naturally occurring phenolic compounds renowned for their broad-spectrum biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties [1] [2] [3]. Despite their significant therapeutic potential, clinical application is substantially limited by poor aqueous solubility, rapid metabolism, and low bioavailability [1] [2] [4]. For instance, CAPE exhibits extremely low water solubility (<10 μg/mL) and its phenolic hydroxyl groups are susceptible to oxidation, further compromising stability and efficacy [4] [5]. Encapsulation technologies have emerged as promising strategies to overcome these limitations by protecting the bioactive compounds from degradation, enhancing their solubility, and enabling controlled release profiles [1] [6] [7]. These techniques span traditional pharmaceutical excipients in solid dosage forms to advanced nano- and micro-encapsulation platforms using lipid, protein, or polymer-based carriers.
The following Application Notes and Protocols provide a detailed technical overview of established encapsulation methodologies, complete with standardized experimental procedures, performance characterization data, and formulation guidelines. This compilation is designed to support researchers and product development professionals in selecting and implementing the most appropriate encapsulation strategy for their specific application requirements.
The efficacy of various encapsulation systems for this compound and its derivatives is quantified through key performance indicators, including encapsulation efficiency, solubility enhancement, and release kinetics. The data presented below facilitate evidence-based selection of delivery platforms.
Table 1: Performance Overview of Nano-Encapsulation Systems for this compound and CAPE
| Encapsulation System | Core Material | Encapsulation Efficiency (%) | Solubility Enhancement | Release Profile | Key Findings |
|---|---|---|---|---|---|
| Sorghum Peptide Nanoparticles (SPNs) [4] | CAPE | Not Specified | 45-fold increase | Delayed release in simulated GI tract; 70% over 7h | Improved storage stability (1.4-fold after 18 days) |
| Rice Peptide Nanoparticles (RPNs) [5] | CAPE | 77.77% | 45-fold increase | Sustained release in vitro | High loading capacity (3.89%); maintained stability for 18 days |
| Liposomes [7] | This compound | ~70% | Significant | 71% release in 7h (PBS) | 45% skin penetration (vs. <5% for free CA); retained antioxidant activity |
| Sodium Caseinate Nanoparticles (pH-driven) [6] | This compound | ~73% | Significant | N/A | Improved bioaccessibility & Caco-2 cell uptake |
| Albumin Nanoparticles [2] | CAPE | Not Specified | Significant | N/A | Enhanced anti-inflammatory potential in colitis model |
| β-Cyclodextrin [1] | This compound | N/A | Significant | 85% release after 60 min | Effective dissolution enhancer in capsule formulations |
| Poloxamer 407 [1] | This compound | N/A | Significant | >85% release after 30 min | Optimal dissolution kinetics in oral capsules |
Table 2: Performance of Conventional Oral Capsule Formulations with Excipients [1]
| Excipient in Capsule Formulation | Function | Impact on Disintegration/Dissolution |
|---|---|---|
| Poloxamer 407 (P407) | Solubility Enhancer | Most effective; >85% CA released within 30 minutes |
| β-Cyclodextrin | Dissolution Enhancer | 85% of CA released after 60 minutes |
| Hypromellose | Binder/Release Prolonger | Prolonged disintegration and dissolution time |
This protocol describes a green and efficient method for encapsulating this compound within sodium caseinate (NaCas) nanoparticles, significantly improving its bioaccessibility [6].
Workflow Diagram: pH-Driven Encapsulation
This protocol utilizes food-derived amphiphilic peptides, from sources like sorghum or rice, to form self-assembled nanoparticles for encapsulating CAPE, drastically improving its water solubility and stability [4] [5].
Workflow Diagram: Peptide Nanoparticle Fabrication
This protocol details the preparation of liposomes for encapsulating this compound, significantly enhancing its skin permeability and retention for topical applications like photoprotection [7].
Encapsulation enhances the efficacy of this compound not only by improving its bioavailability but also by preserving its ability to interact with key molecular targets. The neuroprotective effects of this compound, for instance, involve multiple pathways relevant to Alzheimer's disease (AD) pathology [3].
Pathway Diagram: Neuroprotective Mechanisms of this compound
As illustrated, this compound exerts its effects through a multi-target mechanism:
Advanced delivery systems protect this compound from rapid metabolism and conjugation, ensuring that a greater proportion of the active compound reaches these targets in its native form.
The encapsulation strategies detailed in these application notes—ranging from protein-based nanoparticles and liposomes to optimized oral capsules—provide robust, scientifically-validated methods to overcome the major delivery challenges associated with this compound and its derivatives. The selection of an appropriate technique should be guided by the intended route of administration (oral, topical, etc.), the desired release profile, and the specific physicochemical properties of the active compound (CA or CAPE). The provided protocols offer a solid foundation for the development of effective delivery systems, enabling researchers to leverage the full therapeutic potential of these promising natural compounds.
Caffeic acid (CA), a prominent hydroxycinnamic acid, is a critical phenolic compound in coffee beans, renowned for its antioxidant properties and influence on the beverage's organoleptic quality, particularly its acidity and astringency [1]. Accurate quantification of this compound is essential for evaluating coffee's bioactive properties and quality. This application note provides a rigorously validated methodology for the rapid and precise quantification of this compound in raw and roasted coffee extracts using HPLC-UV. The method has been developed and validated according to standards recommended by ANVISA and INMETRO, ensuring reliability and reproducibility for researchers and scientists in drug development and food science [1].
This method is based on the reverse-phase separation of analytes on a C18 column. The this compound present in the coffee extract is separated based on its differential partitioning between the non-polar stationary phase and the polar mobile phase. The separated this compound is then detected and quantified using an ultraviolet (UV) detector at a specific wavelength where the compound exhibits strong absorption [1] [2].
| Item | Specification |
|---|---|
| HPLC System | Agilent 1260 series or equivalent, equipped with a quaternary pump, autosampler, and DAD/UV detector [1]. |
| Analytical Column | Luna Omega Polar C18 (or equivalent), 150 mm x 4.6 mm, 5 µm particle size [1]. |
| Guard Column | Eclipse XDB-C18, 12.5 mm x 4.6 mm, 5 µm [1]. |
| This compound Standard | >95% purity (Sigma-Aldrich, or equivalent) [1]. |
| Acetonitrile | HPLC grade [1]. |
| Water | High-purity grade (e.g., from Milli-Q water purification system) [1]. |
| Acetic Acid | HPLC grade, for mobile phase pH adjustment [1]. |
| Coffee Samples | Raw and roasted coffee beans, ground and sieved through a 20-mesh sieve [1]. |
| Cryogenic Mill | For grinding coffee beans with liquid nitrogen [1]. |
Prepare a mixture of high-purity water and acetonitrile, adjusted to an appropriate pH with acetic acid (e.g., 0.1-0.5% v/v). The exact ratio should be optimized and can be isocratic or a gradient. For instance, a method validated for emulsions used ethanol-water (40:60 v/v) adjusted to pH 2.5 with acetic acid [2]. Filter and degas the mobile phase before use.
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., water, methanol, or mobile phase) to obtain a 1 mg/mL stock solution. Prepare working standards by serial dilution of the stock solution [1].
| Parameter | Specification |
|---|---|
| Column Temperature | Ambient (25°C) or controlled (e.g., 25-30°C) [1] [2]. |
| Detection Wavelength | 325 nm [2]. |
| Injection Volume | 10-20 µL (depending on system and concentration). |
| Flow Rate | 0.7 - 1.0 mL/min [1] [2]. |
| Run Time | Approximately 15-20 minutes (method-dependent). |
The following table summarizes the key validation parameters as demonstrated in the referenced studies:
| Validation Parameter | Results for this compound | Reference |
|---|---|---|
| Linearity Range | 0.25 - 24.0 µg/mL (r² > 0.99) [1] / 10 - 60 µg/mL (r² = 0.9999) [2] | [1] [2] |
| Limit of Detection (LOD) | 1.44 µg/mL [2] | [2] |
| Limit of Quantification (LOQ) | 4.38 µg/mL [2] | [2] |
| Accuracy (Recovery) | 97.1 - 102.2% [3] | [3] |
| Precision | HorRat scores of 0.5-1.0, indicating acceptable precision [4] | [4] |
The entire analytical procedure, from sample preparation to data analysis, can be visualized as follows:
This application note outlines a robust, validated HPLC-UV method for the quantification of this compound in coffee extracts. The method demonstrates excellent linearity, precision, and accuracy within defined ranges, making it suitable for quality control and research applications aimed at characterizing the phenolic profile of coffee and related products [1] [3]. Its relative simplicity and use of standard HPLC equipment make it accessible for most analytical laboratories.
Disclaimer: This protocol is adapted from a specific research study [1] [2]. For application in regulatory submissions, thorough in-house validation is required.
Caffeic acid (CA), a hydroxycinnamic acid found in plants like coffee and herbs, is prized for its antioxidant and potential pharmacological effects. However, its major form, trans-CA, is unstable and can degrade, primarily via isomerization to its cis-form, when exposed to factors like light, heat, and protic solvents [1]. This instability can compromise the quality, efficacy, and safety of products containing CA. Therefore, a stability-indicating analytical method is essential. This document outlines a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for quantifying trans-CA and characterizing its degradation products under forced degradation conditions [1].
The following diagram illustrates the overall experimental workflow for the forced degradation study and analysis:
The purpose is to intentionally degrade the sample to validate the method's ability to separate the analyte from its degradation products [1].
Derivatization is critical for converting CA into a volatile and thermally stable compound [1].
The table below summarizes the key parameters for the GC-MS analysis [1]:
Table 1: Validated GC-MS Method Parameters
| Parameter | Specification |
|---|---|
| GC System | Agilent 7890B Gas Chromatograph |
| MS System | Agilent 5977B Mass Spectrometer |
| Column | HP-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film) |
| Injection Temp. | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 100°C (1 min) → 10°C/min → 300°C (5 min) |
| MS Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Data Acquisition | SCAN mode (m/z 50-550) |
The developed method was validated according to standard guidelines. Key results are summarized below [1]:
Table 2: Method Validation Parameters for trans-Caffeic Acid
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 mg L⁻¹ |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.23 mg L⁻¹ |
| Limit of Quantification (LOQ) | 0.77 mg L⁻¹ |
| Precision (Repeatability, RSD) | 1.0% - 5.7% |
In the cited study, cis-CA was confirmed as the only degradation product across all stress conditions. The GC-MS method successfully separated trans-CA and cis-CA, allowing for their individual quantification [1].
The forced degradation study revealed critical factors affecting CA stability [1]:
Based on these findings, the following handling practices are strongly recommended:
Caffeic acid esters represent a promising class of bioactive compounds with demonstrated potential across multiple therapeutic areas. These derivatives, particularly This compound phenethyl ester (CAPE), have attracted significant research interest due to their multifunctional biological activities, including neuroprotective, anticancer, anti-inflammatory, and antimicrobial properties [1] [2] [3]. The chemical modification of the core this compound structure through esterification enables researchers to enhance bioavailability, potency, and target specificity for various clinical applications. The synthesis of these compounds has evolved substantially, with recent advances focusing on green chemistry approaches and nanotechnology-based formulations to overcome inherent pharmacokinetic limitations [4] [5]. These application notes provide a comprehensive technical resource for researchers seeking to implement robust synthetic methodologies for this compound ester production, characterization, and formulation development.
Various chemical synthesis methods have been developed for producing this compound esters, each with distinct advantages and limitations:
Table 1: Comparison of Chemical Synthesis Methods for this compound Esters
| Method | Key Reagents/Conditions | Advantages | Limitations | Reported Yields |
|---|---|---|---|---|
| Direct Catalysis | Acid catalysts, elevated temperature | Simple reaction conditions | Costly, time-consuming | Variable [3] |
| Halogenated Hydrocarbon | Alkyl halides, base | Mild conditions | Costly, cumbersome | Moderate [3] |
| Acyl Chloride | Caffeoyl chloride, alcohol | High reactivity | Moisture-sensitive intermediates | High [3] |
| Wittig Reaction | Triphenylphosphine, aldehydes | Considerable yield | Expensive reagents, environmental concerns | Moderate to High [3] |
| Malonic Acid Monoester | Malonic acid derivatives | Established methodology | Multiple steps required | Moderate [3] |
| One-Pot Synthesis | Piperidine, pyridine | Low cost, high yield | Toxic catalysts required | High [3] |
The Knoevenagel condensation method has emerged as a particularly efficient approach for CAPE synthesis, utilizing either thermal or microwave assistance to achieve acceptable yields [5]. This method involves the condensation of this compound derivatives with appropriate alcohols or phenolic compounds under controlled conditions.
Enzymatic synthesis represents a green chemistry alternative to traditional chemical methods, offering several advantages including reduced environmental impact, enhanced selectivity, and preservation of compound bioactivity [4]. Recent advances have demonstrated the successful implementation of deep eutectic solvents (DES) as reaction media, aligning with principles of sustainable chemistry.
Protocol: Enzymatic Synthesis of CAPE in Deep Eutectic Solvents
Reagents and Materials:
Procedure:
Optimization Parameters:
CAPE Synthesis Workflow in Deep Eutectic Solvents
The biological activity of this compound esters is strongly influenced by specific structural features:
High-Performance Liquid Chromatography (HPLC) represents the gold standard for analysis of this compound esters:
Table 2: HPLC Parameters for this compound Ester Analysis
| Parameter | Specifications | Application Notes |
|---|---|---|
| Column | C18 reverse phase (4.6 × 250 mm, 5 μm) | Suitable for most this compound esters |
| Mobile Phase | Gradient: Acetonitrile/Water with 0.1% formic acid | Optimize gradient for specific derivatives |
| Flow Rate | 1.0 mL/min | Adjust for resolution requirements |
| Detection | UV-Vis/PDA (320-330 nm) | This compound esters show characteristic absorbance |
| Temperature | 25-40°C | Column-dependent optimization |
| Injection Volume | 10-20 μL | Adjust based on concentration |
Quantitative Analysis: Implement validated calibration curves using certified reference standards (≥98% purity). For CAPE analysis, the linear range typically spans 0.1-100 μg/mL with correlation coefficients (R²) >0.999 [3] [5].
Despite promising biological activities, the therapeutic application of this compound esters is limited by poor bioavailability, rapid metabolism, and limited blood-brain barrier penetration [1] [5]. Advanced formulation strategies have been developed to address these challenges:
Table 3: Advanced Formulation Strategies for this compound Esters
| Delivery System | Composition | Advantages | Target Applications |
|---|---|---|---|
| Solid Lipid Nanoparticles | Lipid matrices, surfactants | Enhanced stability, controlled release | Neuroprotective applications [1] |
| Transferrin-Functionalized Liposomes | Phospholipids, transferrin | Brain-targeted delivery | Alzheimer's disease therapy [1] |
| Carbon Dot Systems | Carbon nanomaterials | Superior drug loading, imaging capabilities | Theranostic applications [1] |
| Polymeric Nanoparticles | PLGA, chitosan | Sustained release, improved bioavailability | Anticancer formulations [5] |
Materials:
Procedure:
SLN Formulation Preparation Process
This compound esters demonstrate remarkable therapeutic versatility across multiple disease models:
In Alzheimer's disease models, CAPE exhibits multitarget activity by:
Dosing Protocol: In vivo studies demonstrate efficacy at 20-100 mg/kg/day in pharmacological and transgenic AD models [1].
This compound esters show promising antineoplastic activity through multiple mechanisms:
The synthesis of this compound esters and derivatives continues to evolve toward greener methodologies and enhanced therapeutic efficacy. Future development should focus on:
The protocols and application notes presented herein provide a robust foundation for researchers to explore the considerable therapeutic potential of this compound esters through scientifically sound synthetic and formulation approaches.
Lipase-catalyzed transesterification has emerged as a green biocatalytic alternative to conventional chemical synthesis for the production of valuable compounds like caffeic acid esters. This enzymatic approach offers significant advantages over traditional chemical methods, including higher selectivity, reduced energy requirements, and elimination of toxic reagents. This compound esters, particularly This compound phenethyl ester (CAPE) and This compound bornyl ester (CABE), have attracted substantial research interest due to their diverse pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities. The lipase-catalyzed synthesis of these compounds addresses the limitations of chemical methods, which often involve environmentally harmful chemicals and even carcinogenic agents like hexamethylphosphoramide (HMPA) [1].
The fundamental principle behind lipase-catalyzed transesterification involves the enzyme's ability to catalyze the exchange of ester groups between different substrates. Lipases (EC 3.1.1.3) possess a unique catalytic mechanism characterized by "interface activation" at lipid-water interfaces, where a conformational change exposes the active site in the presence of a hydrophobic phase [2]. This property makes them particularly effective for reactions involving hydrophobic substrates like this compound esters. The versatility of lipases allows them to catalyze various reactions, including esterification, transesterification, and interesterification in nonaqueous solvents, making them invaluable biocatalysts for industrial applications [3]. Unlike chemical synthesis, which often requires harsh conditions and generates unwanted byproducts, enzymatic approaches proceed under mild reaction conditions with higher specificity, making them particularly suitable for producing compounds intended for pharmaceutical applications [1].
The appropriate selection of lipase and reaction medium significantly influences the efficiency and yield of this compound ester synthesis. Among various lipases studied, Novozym 435 (from Candida antarctica) has consistently demonstrated excellent performance in transesterification reactions for this compound ester synthesis. Research has shown that this immobilized lipase exhibits high catalytic efficiency and stability in various solvent systems, including ionic liquids and organic solvents [3] [4]. Other lipases such as Lipozyme TL IM (from Thermomyces lanuginosus) have also shown promising results, particularly for specific ester formations [4].
The choice of reaction medium plays a crucial role in enzyme activity and stability. Ionic liquids have emerged as particularly effective solvents for lipase-catalyzed transesterification. For instance, [Bmim][CF3SO3] has been identified as an excellent medium, providing enhanced enzyme stability and substrate solubility [4]. The addition of co-solvents such as dimethyl sulfoxide (DMSO) to ionic liquids can further improve reaction efficiency by increasing substrate solubility without significantly compromising enzyme activity [3]. When selecting solvent systems, researchers should consider the log P value (a measure of polarity), as lipases generally exhibit higher activity and stability in hydrophobic solvents with high log P values [2].
Table 1: Commercial Lipases for this compound Ester Synthesis
| Lipase Name | Source Microorganism | Immobilization Support | Optimal Temperature Range (°C) | Notable Applications |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica | Acrylic resin | 50-70 | CAPE, CABE, and various alkyl caffeates |
| Lipozyme TL IM | Thermomyces lanuginosus | Silica granules | 30-50 | Propyl caffeate, sugar conjugates |
| Lipozyme RM IM | Rhizomucor miehei | Anionic resin | 30-45 | Biodiesel production, applicable to caffeic esters |
Systematic optimization of reaction parameters is essential for achieving high conversion yields in lipase-catalyzed transesterification. Key parameters include temperature, reaction duration, enzyme loading, and substrate molar ratio. Research indicates that the optimal temperature range for most lipase-catalyzed transesterification reactions involving this compound esters falls between 50°C and 70°C, with Novozym 435 maintaining high activity even at elevated temperatures [4]. The reaction time varies significantly depending on the specific lipase and substrates, ranging from several hours to days, with monitoring essential to balance conversion efficiency with operational practicality.
The enzyme loading typically ranges from 5% to 20% (based on substrate weight), with higher loadings generally accelerating the reaction but increasing cost [4]. The substrate molar ratio (acyl acceptor to donor) significantly impacts reaction equilibrium, with optimal ratios typically between 3:1 and 5:1 for alcohol to this compound derivatives [4]. It's crucial to carefully control the water content in the reaction system, as lipases require minimal essential water for maintaining their active conformation, while excessive water promotes undesirable hydrolysis [2].
Table 2: Optimized Reaction Conditions for this compound Ester Synthesis
| Reaction Parameter | Optimal Range | Impact on Reaction | Recommendations |
|---|---|---|---|
| Temperature | 50-70°C | Higher temperatures increase reaction rate but may reduce enzyme stability | Optimize based on lipase thermostability |
| Reaction Time | 2-48 hours | Longer times increase conversion but may promote side reactions | Monitor reaction progress analytically |
| Enzyme Loading | 5-20% (w/w of substrates) | Higher loading increases rate and conversion | Balance efficiency with cost considerations |
| Substrate Molar Ratio (Alcohol:CA derivative) | 3:1 to 5:1 | Higher ratios shift equilibrium toward product formation | Avoid excessive alcohol that may inhibit enzyme |
| Water Content | 0.01-0.1% (v/v) | Essential for enzyme activity but promotes hydrolysis at higher levels | Use molecular sieves for control |
This protocol describes the enzymatic synthesis of CAPE through transesterification between methyl caffeate and phenethyl alcohol using Novozym 435 as catalyst [4].
Reaction Setup: Dissolve methyl caffeate (0.2 mmol) in 1 mL of [Bmim][CF3SO3] in a 5 mL screw-capped vial. Add phenethyl alcohol at a molar ratio of 1:5 (methyl caffeate to alcohol).
Enzyme Addition: Add Novozym 435 at a mass ratio of 1:20 (methyl caffeate to lipase). Add approximately 50 mg of activated molecular sieves to control water content.
Incubation: Secure the cap tightly and place the vial in an orbital shaker preheated to 60°C. Incubate with constant shaking at 120 rpm for 38 hours.
Monitoring: Withdraw small aliquots (10-20 μL) at regular intervals for HPLC analysis to monitor reaction progress.
Termination and Recovery: After the reaction period, remove the vial from the shaker and allow it to cool to room temperature. Filter the reaction mixture to recover the immobilized lipase and molecular sieves.
Product Isolation: Extract the product by adding 2 mL of ethyl acetate to the reaction mixture and vortex vigorously. Separate the organic layer containing the product by centrifugation if necessary.
Purification: Evaporate the solvent under reduced pressure and purify the crude product using silica gel column chromatography with hexane/ethyl acetate gradient elution.
Analysis: Characterize the purified CAPE using HPLC, NMR, and MS to confirm identity and purity.
Under optimal conditions, this protocol typically yields ≥98% conversion to CAPE. The immobilized lipase can be recovered and reused for multiple cycles (typically 5-7 cycles) while maintaining >85% of initial activity when properly handled and stored.
This protocol utilizes a microreactor system for the continuous synthesis of propyl caffeate, offering advantages of improved mass transfer and reduced reaction time compared to batch systems [4].
Enzyme Immobilization: Pack Lipozyme TL IM into the microreactor chamber, ensuring uniform packing to avoid channeling.
Substrate Preparation: Prepare a substrate solution containing methyl caffeate (0.1 M) and 1-propanol (0.5 M) in [Bmim][Tf2N]. Sonicate if necessary to ensure complete dissolution.
System Equilibration: Pre-heat the microreactor system to 60°C. Pump the substrate solution through the system at a flow rate of 2 μL/min until stable baseline conditions are achieved (approximately 30 minutes).
Continuous Reaction: Maintain the flow rate at 2 μL/min with a residence time of approximately 2.5 hours. Collect the output continuously.
Process Monitoring: Analyze effluent samples regularly by HPLC to ensure consistent product quality and reaction conversion.
Product Recovery: Combine the product streams and extract with ethyl acetate. Wash the organic phase with brine to remove residual ionic liquid.
Purification: Concentrate under reduced pressure and purify using flash chromatography if necessary.
The microreactor system typically achieves >95% conversion with a significantly reduced reaction time (2.5 hours compared to 24-48 hours in batch systems). The kinetic constant (K~m~) in microreactor systems has been reported to be 16 times lower than in batch reactors, indicating significantly improved efficiency [4].
The following diagram illustrates the mechanism of lipase-catalyzed transesterification for this compound ester synthesis, showing the key steps in the enzymatic process:
Figure 1: Mechanism of lipase-catalyzed transesterification for this compound ester synthesis
The mechanism involves four key steps: First, the This compound derivative (such as methyl caffeate) binds to the active site of the lipase. Second, the acylation step occurs where the serine residue in the catalytic triad attacks the carbonyl carbon of the ester, forming an acyl-enzyme intermediate and releasing the first alcohol (e.g., methanol). Third, the nucleophilic attack by the desired alcohol (e.g., phenethyl alcohol) on the acyl-enzyme intermediate forms the enzyme-product complex. Finally, the desired this compound ester (e.g., CAPE) is released, regenerating the active enzyme for additional catalytic cycles [2] [5]. This mechanism highlights the regioselectivity and stereoselectivity of lipases, which preferentially catalyze the transesterification without affecting the sensitive catechol group present in this compound derivatives.
The following diagram outlines the complete experimental workflow for lipase-catalyzed transesterification and product purification:
Figure 2: Experimental workflow for lipase-catalyzed synthesis of this compound esters
The workflow begins with reaction setup including substrate preparation and enzyme selection, followed by systematic optimization of key parameters. The transesterification reaction is performed under controlled conditions with continuous monitoring. After achieving sufficient conversion, the reaction undergoes workup and purification to isolate the desired product, followed by comprehensive characterization to confirm identity and purity. This structured approach ensures reproducible results and high-quality products suitable for pharmaceutical applications.
Low Conversion Yields: Should conversion remain suboptimal despite optimized conditions, consider substrate solubility enhancement through co-solvents like DMSO (at 10-20% v/v) [3]. Additionally, evaluate molecular sieve effectiveness by testing different types (3Å or 4Å) and ensuring proper activation before use.
Enzyme Deactivation: For maintaining lipase activity throughout the reaction, implement stepwise alcohol addition to minimize solvent-associated inhibition, particularly when using methanol or ethanol [5]. Furthermore, monitor and control temperature consistency throughout the reaction vessel, as hot spots can significantly decrease enzyme stability.
Product Inhibition: If reaction rates decrease substantially before high conversion, consider in-situ product removal techniques such as extraction with compatible organic solvents or adsorption methods. Alternatively, fed-batch operations can help maintain optimal substrate concentrations while minimizing product accumulation.
Byproduct Formation: To minimize hydrolysis side products, maintain strict water content control below 0.1% using appropriate molecular sieves or salt hydrates [2]. For reactions involving sensitive substrates, implement an oxygen-free environment through nitrogen or argon sparging to prevent oxidative degradation.
Comprehensive analysis of reaction progress and product quality requires multiple complementary techniques. High-Performance Liquid Chromatography (HPLC) with UV detection at 320-330 nm is standard for monitoring this compound ester synthesis. Recommended conditions include a C18 reverse-phase column, gradient elution with water-acetonitrile mixtures containing 0.1% formic acid, and flow rates of 0.8-1.0 mL/min [4]. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed molecular information, with ( ^1H ) NMR clearly showing the characteristic ethylene and aromatic protons of this compound esters. Mass Spectrometry (ESI or APCI) confirms molecular weight and fragmentation patterns, with expected [M-H]⁻ ions for this compound derivatives.
Thin-Layer Chromatography (TLC) serves as a rapid monitoring tool using silica gel plates with fluorescence indicator. Effective mobile phases include ethyl acetate/hexane/formic acid mixtures (50:50:1 v/v/v), with this compound esters typically displaying R~f~ values of 0.4-0.6 under these conditions and visualizing under UV light (254 nm) or with vanillin-sulfuric acid staining.
This compound esters synthesized via lipase-catalyzed transesterification possess diverse biological activities with significant pharmaceutical potential. This compound phenethyl ester (CAPE) has demonstrated potent anticancer activity against various cancer types, including colorectal, lung, breast, and pancreatic cancers, often in micromolar concentrations [6] [1]. The compound exhibits multiple mechanisms of action, including inhibition of NF-κB signaling pathway, suppression of IL-6, MCP-1, and ICAM-1 expression induced by pro-inflammatory cytokines, and induction of apoptosis in cancer cells [6].
The anti-inflammatory properties of this compound esters make them promising candidates for treating inflammatory conditions. CAPE has been shown to inhibit the synthesis of prostaglandins and leukotrienes by interfering with cyclooxygenase (COX-1 and COX-2) activities and arachidonic acid release [6]. Additionally, these compounds exhibit significant antioxidant activity by directly scavenging free radicals and indirectly inducing protective enzymes like heme oxygenase-1 (HO-1) through Nrf2 activation [6].
The enzymatic synthesis approach described in these application notes addresses critical limitations of conventional chemical methods, including the use of hazardous reagents, requirement for high temperatures, and complex purification procedures. By providing a green chemistry alternative with high specificity and mild reaction conditions, lipase-catalyzed transesterification enables more sustainable production of these valuable compounds for pharmaceutical development and research applications [3] [4].
This compound (3,4-dihydroxycinnamic acid) is a prominent hydroxycinnamic acid derivative widely distributed in the plant kingdom, known for its potent antioxidant properties and diverse biological activities. This phenolic compound possesses a chemical structure characterized by both phenolic and acrylic functional groups, contributing to its biological activity and chemical reactivity. The optimization of extraction parameters for this compound has gained significant attention in recent years due to its potential applications in pharmaceutical formulations, functional foods, and cosmetic products. Efficient extraction of this compound from natural sources requires careful consideration of multiple parameters to maximize yield, preserve bioactivity, and ensure economic viability at industrial scales.
The fundamental challenge in this compound extraction stems from its diverse chemical properties and sensitivity to processing conditions. This compound exists in trans and cis isomeric forms, with the trans isomer being the predominant naturally occurring form. However, solutions of this compound and its derivatives have been shown to be unstable in sunlight and ultraviolet light, with the trans form partially converting to the cis form, which may subsequently convert to the lactone, aesculetin [1]. This photochemical instability necessitates careful handling during extraction and analysis, including protection from light and optimization of processing conditions to minimize degradation.
This compound (IUPAC name: 3-(3,4-Dihydroxyphenyl)-2-propenoic acid) is an organic compound belonging to the hydroxycinnamic acid family, with the chemical formula C₉H₈O₄ and a molecular weight of 180.16 g/mol. Its chemical structure consists of a phenylpropanoid skeleton with a carboxylic acid group and catechol functionality (two adjacent hydroxyl groups on the aromatic ring). These functional groups contribute significantly to its chemical behavior and biological activity. The compound typically forms yellow prisms or plates when crystallized from water and decomposes at approximately 225°C rather than exhibiting a sharp melting point [1].
The solubility profile of this compound reveals its amphiphilic character; it is sparingly soluble in cold water but very soluble in hot water and cold ethanol [1]. This solubility behavior has important implications for extraction protocol development. The catechol moiety in this compound makes it particularly susceptible to oxidation, especially under alkaline conditions or in the presence of metal ions. This oxidation can lead to the formation of quinone intermediates and subsequent polymerization, resulting in reduced extraction yields and potential loss of bioactivity if not properly controlled during extraction [2].
Understanding the absorption and metabolism of this compound is crucial for developing effective therapeutic formulations. Pharmacokinetic studies in rats have revealed that this compound has relatively low oral bioavailability (approximately 14.7%) and intestinal absorption (around 12.4%) [3]. Research using the Caco-2 cell model demonstrated poor permeability across intestinal epithelial cells, with Papp A→B values ranging from (4.87 ± 1.72) × 10⁻⁷ cm/s to (5.05 ± 0.66) × 10⁻⁷ cm/s across concentrations of 5 to 15 µg/mL [3]. These findings highlight the need for formulation strategies to enhance bioavailability, such as encapsulation or the use of absorption enhancers, when developing this compound-based therapeutic products.
The bioactivity profile of this compound is extensive and well-documented. As a potent antioxidant, this compound effectively scavenges free radicals and chelates transition metal ions, particularly Fe(III), forming stable complexes that prevent metals from participating in free radical generation [4]. Additional biological activities include anti-inflammatory effects through inhibition of IRAK1 and IRAK4, anticancer properties through induction of apoptosis in cancer cells, antimicrobial activity against various pathogens, and anti-glycation effects that inhibit advanced glycation end-product formation [5] [6]. These diverse biological activities make this compound a promising candidate for various therapeutic and preservative applications.
Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), has emerged as a green extraction technology for recovering this compound from natural sources. This method offers significant advantages over conventional techniques, including avoidance of toxic organic solvents, higher selectivity, and improved extraction yields. The SC-CO₂ process operates at temperatures and pressures above the critical point of CO₂ (31.1°C and 73.8 bar), resulting in physical properties intermediate between gases and liquids that facilitate rapid mass transport of analytes from the matrix [7]. The addition of small amounts of co-solvents, typically ethanol, can cause swelling of plant cells, further enhancing extraction efficiency.
Recent research has demonstrated the successful application of SC-CO₂ for this compound extraction from Spirulina platensis microalgae. Optimization studies employing Box-Behnken design (BBD) and response surface methodology (RSM) identified optimal extraction conditions at 360.08 bar pressure for 57.13 min at 38.31°C, yielding this compound content of 72.11 µg/g of dry weight [7]. The extracts obtained under these optimized conditions exhibited high levels of total phenolic content (76.87 µg GAE/g dw), significant reducing power (2278 µg BHT/g dw), substantial FRAP value (4.19 mM FeSO₄ equivalent/g dw), and potent DPPH radical scavenging activity (IC₅₀ = 89.28 µg/mL) [7]. These results demonstrate the effectiveness of SC-CO₂ for producing antioxidant-rich extracts containing this compound.
Ultrasound-assisted extraction has gained popularity for this compound extraction due to its ability to enhance extraction efficiency while reducing processing time and solvent consumption. The mechanism of UAE involves acoustic cavitation, where the formation, growth, and collapse of microbubbles generate localized extreme conditions of temperature and pressure, leading to cell wall disruption and improved mass transfer. However, the cavitation effect may also accelerate degradation of this compound under certain conditions, necessitating careful optimization of parameters [2].
The stability of this compound under ultrasound treatment is significantly influenced by several factors:
The degradation kinetics of this compound under ultrasound treatment in 80% ethanol follows a zero-order reaction model at temperatures from -5 to 25°C [2]. Identification of degradation products by FT-IR and HPLC-UV-ESIMS has revealed that this compound undergoes both decomposition and oligomerization reactions under ultrasound, producing decarboxylation products and their corresponding dimers [2].
Traditional solvent extraction remains widely used for this compound extraction due to its simplicity and minimal equipment requirements. The efficiency of conventional extraction depends heavily on solvent selection, with mixtures of alcohol-water or acetone-water typically providing the highest extraction yields for phenolic acids. Research has shown that hydroglycolic solvent systems (propylene glycol and water in 1:1 ratio) effectively extract this compound from plant materials like Chrysanthemum morifolium flowers while offering advantages for direct incorporation into cosmetic formulations [5].
Recent studies have highlighted the effectiveness of hydroglycolic solvents for this compound extraction, particularly for cosmetic applications. These solvent systems provide comparable extraction efficiency to traditional hydroalcoholic solvents while offering formulation benefits. The dielectric constant of propylene glycol (32.1) is comparable to that of methanol (32.7) and higher than ethanol (24.5), indicating similar solvent characteristics and extraction capabilities [5]. Additionally, propylene glycol serves multiple purposes as both a solvent and humectant, is less damaging to the skin's barrier function compared to methanol and ethanol, and allows direct use of extracts in cosmetic formulations without additional processing steps [5].
The optimization of this compound extraction requires careful consideration of multiple interacting parameters that significantly impact yield, stability, and bioactivity. Based on comprehensive research, the most influential parameters include:
Table 1: Key Parameters for this compound Extraction Optimization
| Parameter | Optimal Range | Impact on Extraction | References |
|---|---|---|---|
| Extraction Pressure | 360-500 bar (SC-CO₂) | Higher pressure increases solvent density and solvating power | [7] |
| Temperature | 38-45°C | Higher temperature increases solubility but may degrade compounds | [7] [2] |
| Time | 57-90 min | Longer time increases yield but may promote degradation | [7] |
| Solvent Composition | 80-100% ethanol | Ethanol-water mixtures optimize polarity for phenolic extraction | [2] |
| Solid-to-Solvent Ratio | 1:10 to 1:20 | Higher ratio improves mass transfer but increases solvent use | [5] |
| Ultrasound Intensity | 796-1115 W/cm² | Moderate intensity maximizes cavitation without excessive degradation | [2] |
The interdependence of these parameters necessitates a systematic optimization approach rather than univariate testing. For instance, temperature effects are highly dependent on the extraction method employed. While SC-CO₂ extraction benefits from moderate temperatures (30-50°C) that maintain the supercritical state while preserving compound integrity, ultrasound-assisted extraction exhibits an inverse relationship between temperature and degradation rate due to reduced cavitation intensity at elevated temperatures [7] [2].
Advanced statistical optimization techniques have proven invaluable for efficiently navigating complex parameter spaces in this compound extraction. The Box-Behnken design (BBD) coupled with response surface methodology (RSM) has been successfully employed for optimizing SC-CO₂ extraction parameters, demonstrating superior predictive capability for identifying optimal conditions [7]. This approach allows researchers to model both main effects and interaction terms between parameters while requiring fewer experimental runs than full factorial designs.
The application of BBD for SC-CO₂ extraction of this compound from Spirulina platensis considered three primary factors at three levels each: extraction pressure (200, 350, and 500 bar), temperature (30, 40, and 50°C), and extraction time (60, 90, and 120 min) [7]. The resulting mathematical models exhibited high correlation coefficients and demonstrated that pressure and time had the most significant effects on this compound yield, followed by temperature. The validity of these models was confirmed through analysis of variance (ANOVA), with subsequent verification experiments confirming predictive accuracy [7].
Table 2: Comparison of Optimization Approaches for this compound Extraction
| Optimization Method | Advantages | Limitations | Best Applications |
|---|---|---|---|
| Box-Behnken Design | Fewer experimental runs; models interactions; good predictability | Limited to 3-5 factors; less accurate for extreme conditions | SC-CO₂ extraction; enzyme-assisted extraction |
| Central Composite Design | Covers wider factor space; better for extreme conditions | More experimental runs required | Solvent optimization; process scale-up |
| Univariate Approach | Simple implementation; intuitive interpretation | Cannot detect interactions; inefficient for multiple factors | Preliminary screening studies |
| Taguchi Methods | Robust to noise factors; efficient for parameter screening | Limited modeling of interactions | Industrial process optimization |
High-performance liquid chromatography has emerged as the gold standard for quantification of this compound in complex extracts. Reverse-phase C-18 columns with ultraviolet or photodiode array detection provide excellent separation, sensitivity, and specificity for this compound analysis. The Agilent ZORBAX SB C-18 column (150 × 4.6 mm, 5 μm) has been successfully employed with a binary mobile phase system consisting of water-acetic acid (95:5, v/v) as solvent A and methanol-acetonitrile-acetic acid (95:5:1, v/v/v) as solvent B [7]. The gradient elution program typically runs from 0 to 40% B in 10 minutes, followed by an increase to 100% B, with detection wavelengths of 280 nm and 330 nm providing optimal sensitivity.
Proper sample preparation is critical for accurate this compound quantification. Extracts should be dissolved in the mobile phase and filtered through 0.22 μm polytetrafluoroethylene syringe filters prior to HPLC injection to remove particulate matter that could damage the column or affect quantification [7]. For samples containing both cis and trans isomers of this compound, isocratic HPLC methods with ultraviolet detection at 350 nm have been developed to resolve these isomers, which is particularly important given the photoconversion between these forms under light exposure [1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and specificity, enabling reliable quantification of this compound in biological matrices like plasma with detection limits suitable for pharmacokinetic studies [3].
Spectrophotometric assays provide valuable tools for rapid screening of extract bioactivity and total phenolic content. The Folin-Ciocalteu method has been widely adopted for determining total phenolic content in this compound-rich extracts. This method relies on the reduction of phosphomolybdic-phosphotungstic acid complexes by phenolic compounds, resulting in a blue complex measurable at 765 nm [5]. Calibration is typically performed using gallic acid as a standard, with results expressed as micrograms of gallic acid equivalents per gram of dry weight (µg GAE/g dw).
Additional bioactivity assessments include:
These spectrophotometric methods provide complementary information about the bioactivity profile of this compound-containing extracts, enabling researchers to correlate extraction parameters with functional properties beyond simple quantification of target compounds.
The bioactive properties of this compound have stimulated significant interest in its pharmaceutical applications. Research has demonstrated promising potential in several therapeutic areas:
A significant challenge in pharmaceutical applications is the poor bioavailability of this compound. To address this limitation, formulation strategies have focused on encapsulation approaches and solubility enhancement. Recent research has demonstrated that poloxamer 407 significantly improves the dissolution kinetics of this compound from capsules, with more than 85% of this compound released within 30 minutes when 25-50 mg of poloxamer 407 was incorporated into the formulation [8]. Similarly, β-cyclodextrin has shown promise in enhancing this compound solubility, with 85% release achieved within 60 minutes when capsules contained 25 mg of β-cyclodextrin [8].
The preservative efficacy of this compound has been demonstrated in food systems, with SC-CO₂ extracts significantly retarding microbial growth in beverages such as litchi juice [7]. This preservative effect, combined with the compound's antioxidant activity, makes this compound a promising natural alternative to synthetic preservatives in food applications. The ability to scavenge free radicals and chelate pro-oxidant metal ions contributes to protection against oxidative deterioration in food products, potentially extending shelf life while meeting consumer demand for clean-label ingredients.
In cosmetic applications, this compound-containing extracts have shown significant potential for skin care formulations. Hydroglycolic extracts of Chrysanthemum morifolium flowers have demonstrated antioxidant, anti-glycation, and anti-collagenase activities without inducing skin irritation or sensitization in reconstructed human epidermis models [5]. These properties make this compound particularly valuable in anti-aging formulations, where it can protect against photoaging, inhibit matrix metalloproteinases, and prevent formation of advanced glycation end-products that contribute to loss of skin elasticity. The anti-wrinkle efficacy of this compound has been demonstrated in scientific studies, with proposed mechanisms including inhibition of NF-κB signaling and reduction of matrix metalloproteinase expression [6].
This protocol describes the optimized procedure for supercritical carbon dioxide extraction of this compound from Spirulina platensis microalgae based on established methodology [7].
Materials and Equipment:
Procedure:
Quality Control:
This protocol outlines an ultrasound-assisted extraction method for this compound with specific measures to minimize degradation during processing [2].
Materials and Equipment:
Procedure:
Stability Considerations:
The following diagram illustrates the systematic workflow for optimizing this compound extraction parameters:
Diagram 1: Systematic workflow for this compound extraction optimization
This diagram visualizes the complex relationships between critical parameters in this compound extraction processes:
Diagram 2: Parameter interactions affecting this compound extraction outcomes
The optimization of this compound extraction parameters represents a critical step in harnessing the full potential of this valuable bioactive compound. Current research demonstrates that systematic optimization approaches incorporating statistical experimental design can significantly enhance extraction efficiency while preserving bioactivity. The development of green extraction technologies such as SC-CO₂ and optimized ultrasound-assisted methods addresses both economic and environmental considerations while producing high-quality extracts suitable for pharmaceutical, food, and cosmetic applications.
Future research directions should focus on several key areas. The integration of continuous extraction processes could improve efficiency and scalability for industrial applications. Further investigation of synergistic combinations of this compound with other bioactive compounds or encapsulation systems may enhance stability and bioavailability. Additionally, more comprehensive clinical studies are needed to validate the health benefits observed in preclinical models and establish dose-response relationships in humans. As extraction technologies continue to advance and our understanding of this compound's mechanisms of action deepens, this versatile compound is poised to play an increasingly important role in the development of natural health products and functional ingredients.
Caffeic acid (3,4-dihydroxycinnamic acid) and its derivatives are widely distributed phenolic compounds in medicinal plants, vegetables, and fruits, exhibiting diverse pharmacological activities including antioxidant, antibacterial, antiviral, antitumor, and anti-inflammatory effects [1]. The analytical challenge arises from the existence of these compounds as multiple structural isomers with nearly identical chemical properties but potentially different biological activities and pharmacokinetic profiles. This document provides detailed protocols for the separation, identification, and quantification of this compound and its isomeric derivatives, particularly focusing on caffeoylquinic acids (CQAs), to support research and drug development applications.
The complexity of analysis stems from several factors: the presence of mono-, di-, and tri-caffeoylquinic acid isomers; geometric isomerism (trans/cis forms); and similar physicochemical properties that complicate separation [2] [3]. Furthermore, these compounds exhibit instability under various conditions, including exposure to light, heat, and protic solvents, which can lead to isomerization and degradation [4].
HPLC-MS/MS represents one of the most powerful techniques for the separation and characterization of this compound derivatives due to its high sensitivity, selectivity, and ability to provide structural information [2].
Principle: This method combines chromatographic separation with mass spectrometric detection and a mathematical algorithm (Linear Equation of Deconvolution Analysis - LEDA) to distinguish between isomers without complete chromatographic resolution [2].
Materials and Equipment:
Procedure:
Sample Preparation:
Chromatographic Conditions (Fast Method):
MS/MS Conditions:
LEDA Algorithm Application:
Typical Analysis Time: 15 minutes (including re-equilibration) compared to 45-60 minutes for conventional HPLC methods [2].
GC-MS is particularly valuable for separation of geometric isomers (trans/cis) of this compound and ferulic acid, providing excellent resolution of these isomers in a single chromatographic run [4].
Principle: This method utilizes the high resolution of GC combined with mass detection to separate and quantify trans and cis isomers of this compound, which are prone to isomerization under various stress conditions [4].
Materials and Equipment:
Procedure:
Derivatization:
GC Conditions:
MS Conditions:
Quantification:
Validation Parameters [4]:
MEEKC offers an alternative approach for simultaneous separation of multiple caffeoylquinic acid isomers with high efficiency, particularly useful for complex plant extracts and pharmaceutical preparations [5].
Principle: This method uses a microemulsion system with a chiral selector (tartrate) to achieve baseline separation of seven CQA isomers through a combination of hydrophobic and chiral interactions [5].
Materials and Equipment:
Procedure:
Microemulsion Preparation:
CE Conditions:
Separation:
Performance Characteristics [5]:
Table 1: Comparison of Analytical Methods for this compound Isomer Separation
| Parameter | HPLC-MS/MS with LEDA | GC-MS | MEEKC with Tartrate |
|---|---|---|---|
| Analysis Time | 15 min (fast method) | 28 min | 22 min |
| Isomers Separated | CQA and diCQA positional isomers | trans/cis geometric isomers | CQA and diCQA positional isomers |
| LOD Range | Not specified | 0.15-0.23 mg/L | 2.0-4.6 μg/mL |
| Key Advantage | No complete chromatographic resolution needed | Excellent resolution of geometric isomers | Simultaneous separation of 7 isomers |
| Sample Preparation | Moderate | Derivatization required | Simple |
| Instrument Cost | High | Moderate | Moderate |
Table 2: Caffeoylquinic Acid Isomers and Their Characteristics
| Compound | CAS Number | Type | Key Applications |
|---|---|---|---|
| 3-Caffeoylquinic acid (Neochlorogenic acid) | 906-33-2 | MonoCQA | Antibacterial against S. aureus and E. coli [3] |
| 5-Caffeoylquinic acid (Chlorogenic acid) | 327-97-9 | MonoCQA | Weight management, anti-obesity [3] |
| 4-Caffeoylquinic acid (Cryptochlorogenic acid) | 905-99-7 | MonoCQA | Not specified |
| 3,4-Dicaffeoylquinic acid | 14534-61-3 | diCQA | Antibacterial activity [3] |
| 3,5-Dicaffeoylquinic acid | 2450-53-5 | diCQA | Neuroprotective effects [3] |
| 4,5-Dicaffeoylquinic acid | 57378-72-0 | diCQA | Antibacterial activity [3] |
This compound and its derivatives require careful handling to prevent degradation and isomerization during analysis [4].
The experimental workflow below outlines the complete process from sample preparation to data analysis:
Experimental workflow for this compound isomer analysis
The analytical techniques described herein support various applications in natural products research and pharmaceutical development:
Quality Control of Herbal Products: Standardized analysis of honeysuckle products, green tea, yerba mate, and other botanicals rich in this compound derivatives [6] [5]
Stability Studies: Monitoring isomerization under various storage conditions and stress factors to establish shelf-life and proper handling procedures [4]
Bioactivity Assessment: Correlation of specific isomers with biological activities for structure-activity relationship studies [3]
Metabolic Studies: Investigation of absorption, distribution, metabolism, and excretion of individual isomers
The separation and analysis of this compound and its isomeric derivatives require sophisticated analytical approaches due to their structural similarity and instability. The protocols presented here offer validated methods for reliable characterization of these important bioactive compounds. The choice of method depends on the specific analytical needs: HPLC-MS/MS with LEDA algorithm for rapid screening without complete chromatographic resolution; GC-MS for separation of geometric isomers; and MEEKC for simultaneous analysis of multiple positional isomers. Proper handling practices are essential throughout the analytical process to prevent artifactual isomerization and ensure accurate results.
Caffeic acid esters represent a significant class of bioactive phenolic compounds with demonstrated therapeutic potential across multiple disease models. The most prominent member of this class, This compound phenethyl ester (CAPE), has attracted substantial research interest due to its potent antioxidant, anti-inflammatory, and anticancer activities. These compounds occur naturally in various plant sources and propolis, but their limited natural abundance and variable composition have driven the development of efficient synthetic approaches. The growing pharmaceutical interest in this compound esters stems from their multifaceted mechanism of action, particularly their ability to simultaneously modulate the Nrf2 and NF-κB signaling pathways, which play pivotal roles in oxidative stress and inflammatory responses underlying numerous pathological conditions including neurodegenerative disorders and cancer. This application note provides a comprehensive technical resource for researchers and drug development professionals, detailing established and emerging synthetic methodologies, experimental protocols, and analytical approaches for the production and characterization of this compound esters. [1] [2] [3]
The synthesis of this compound esters can be accomplished through multiple approaches, each with distinct advantages and limitations. The selection of an appropriate methodology depends on factors such as desired yield, scalability, environmental considerations, and intended application of the final product. Chemical synthesis methods offer well-established routes with potential for high yields but often require protective group strategies and may involve hazardous reagents. Enzymatic synthesis provides a more selective and environmentally friendly alternative under milder conditions, while microbial production represents an emerging approach that may offer sustainable advantages for large-scale production. The core structure of this compound esters consists of a this compound moiety (3,4-dihydroxycinnamic acid) linked to an alcohol component through an ester bond, with the nature of the alcohol component significantly influencing the biological activity and physicochemical properties of the resulting ester. [4] [2] [5]
Table 1: Comparison of Major Synthetic Methodologies for this compound Esters
| Methodology | Key Features | Advantages | Limitations | Representative Yield |
|---|---|---|---|---|
| Chemical Synthesis | Traditional organic synthesis routes | High yield, well-established | Requires protection/deprotection steps | 40-85% |
| Heck Reaction | Pd-catalyzed coupling reaction | Commercially available materials | Moderate yields reported | ~40% |
| Enzymatic Synthesis | Lipase-catalyzed esterification | Mild conditions, high selectivity | Longer reaction times | >90% |
| Deep Eutectic Solvents (DES) | "Green" solvent systems | Non-toxic, biodegradable | Optimization required | Varies with system |
| Microbial Biosynthesis | Engineered microbial cell factories | Sustainable, renewable | Early development stage | Up to 6.17 g/L (this compound) |
Recent advances have focused on addressing the limitations of traditional methods, particularly through the development of green chemistry approaches and novel reaction systems. The implementation of deep eutectic solvents (DES) as reaction media represents a significant innovation, offering enhanced sustainability profiles while maintaining the therapeutic integrity of the synthesized esters. These solvents, typically composed of natural compounds such as choline chloride combined with hydrogen bond donors, provide improved enzyme compatibility and reduced environmental impact compared to conventional organic solvents. The "2-in-1" concept, where one substrate simultaneously functions as both reactant and solvent, has shown particular promise for improving atom efficiency and simplifying purification processes. [6] [5]
The Heck reaction provides a versatile palladium-catalyzed coupling approach for constructing the this compound core structure. This method enables the use of commercially available starting materials and avoids some challenges associated with traditional esterification approaches. [7]
Step 1: Protection of Catechol Group Begin with 4-bromocatechol (1.0 equiv) dissolved in anhydrous acetonitrile under nitrogen atmosphere. Add pyridine (1.2 equiv) followed by di-tert-butyl dicarbonate (1.1 equiv) dropwise at 0°C. Stir the reaction mixture at room temperature for 30 minutes, monitoring by TLC (hexane:ethyl acetate, 4:1). Upon completion, concentrate under reduced pressure and purify the protected intermediate by flash chromatography. Simultaneously, prepare acrylic acid phenethyl ester by reacting phenethyl alcohol (1.0 equiv) with acryloyl chloride (1.1 equiv) in dichloromethane containing triethylamine (1.5 equiv) at 0°C for 2 hours.
Step 2: Heck Coupling Reaction Combine the protected bromocatechol (1.0 equiv) and acrylic acid phenethyl ester (1.2 equiv) in a mixture of toluene and DMF (4:1 v/v). Add palladium acetate (0.05 equiv), triphenylphosphine (0.15 equiv), and triethylamine (2.0 equiv). Heat the reaction at 90°C for 24 hours under nitrogen atmosphere with vigorous stirring. After cooling to room temperature, filter the mixture through celite to remove catalyst residues and concentrate under reduced pressure.
Step 3: Deprotection Dissolve the coupled product in dichloromethane and cool to -10°C. Add boron trichloride (3.0 equiv) dropwise and maintain stirring for 1 hour. Quench the reaction carefully with methanol, then pour into saturated sodium bicarbonate solution. Extract with dichloromethane (3 × 50 mL), dry over anhydrous sodium sulfate, and concentrate to obtain crude CAPE. Purify by recrystallization from ethanol to yield pure product (approximately 40% overall yield). [7]
Enzymatic synthesis offers a highly selective alternative under mild conditions, preserving acid-sensitive functional groups and producing pharmaceutically pure products. This approach utilizes lipases, particularly Candida antarctica lipase B, as efficient biocatalysts for ester bond formation. [8] [2]
Reaction Setup Weigh 10.0 ± 0.5 mg of this compound into screw-capped glass tubes. Add 2-phenylethanol at a molar ratio of 1:92 (acid:alcohol). Introduce 50.0 ± 0.5 mg of immobilized lipase (Novozym 435 or equivalent) and 10 mL of appropriate organic solvent. Isooctane (log P = 4.5) typically provides optimal enzyme activity and stability, but other solvents including acetone (log P = -0.24), acetonitrile (log P = -0.33), tetrahydrofuran (log P = 0.49), methyl-tetrahydrofuran (log P = 1.26), or n-hexane (log P = 3.5) may be evaluated based on substrate solubility and enzyme compatibility. [6]
Optimized Reaction Conditions Incubate the reaction mixture at 69°C with continuous shaking at 1000 rpm for 59 hours. These conditions have been demonstrated to achieve >90% conversion in optimized systems. Monitor reaction progress by HPLC or TLC analysis. For HPLC analysis, use a C18 reverse-phase column with mobile phase comprising water-acetonitrile containing 0.1% formic acid, with detection at 330 nm.
Workup and Purification Filter the reaction mixture to recover the immobilized enzyme, which can typically be reused for multiple cycles without significant activity loss. Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography using silica gel with a gradient of hexane-ethyl acetate. Alternatively, recrystallize from cold ethanol to obtain pure CAPE as a pale yellow solid. Confirm identity and purity by NMR, HPLC, and melting point analysis. [8] [6]
Deep eutectic solvents represent a green alternative to conventional organic solvents, offering reduced toxicity and improved sustainability profiles while maintaining high enzymatic activity.
DES Preparation Prepare a choline-chloride-based DES by combining choline chloride with a hydrogen bond donor such as glycerol or ethylene glycol in a 1:2 molar ratio. Heat the mixture at 80°C with continuous stirring until a homogeneous liquid forms. Adjust water content as necessary to optimize enzyme activity and substrate solubility.
Reaction Execution Dissolve this compound directly in the DES system, leveraging the "2-in-1" concept where the DES functions as both reaction medium and substrate source. Add 2-phenylethanol at varying molar ratios (typically 1:50 to 1:100) and immobilized lipase (350-400 PLU). Incubate at 65-70°C with shaking for 48-72 hours. Monitor conversion by HPLC as described previously.
Product Recovery Extract the product from the DES system using ethyl acetate or methyl tert-butyl ether (3 × 20 mL). Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by recrystallization or flash chromatography. The DES system can typically be recycled for subsequent batches after removal of water by lyophilization. [6]
Figure 1: CAPE Modulation of Nrf2 and NF-κB Signaling Pathways - this compound phenethyl ester (CAPE) simultaneously activates the Nrf2 pathway, leading to enhanced antioxidant gene expression, and inhibits the NF-κB pathway, resulting in reduced pro-inflammatory cytokine production. This dual activity contributes to the compound's significant neuroprotective effects observed in experimental models. [1] [3]
Figure 2: Experimental Workflow for this compound Ester Synthesis - Comprehensive schematic illustrating the major synthetic approaches for this compound ester production, from method selection through final product characterization. Researchers can select from chemical, enzymatic, or microbial routes based on available resources and desired product specifications.
Comprehensive characterization of synthesized this compound esters is essential for confirming structural identity, assessing purity, and validating pharmaceutical quality. Multiple analytical techniques provide complementary information for thorough product evaluation.
Spectroscopic Analysis Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of characteristic functional groups, notably the ester carbonyl stretch around 1700-1725 cm⁻¹ and hydroxyl group vibrations between 3200-3500 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR typically showing distinctive signals including the catechol ring protons between 6.5-7.5 ppm, the ethylene protons of the phenethyl group around 2.8-4.0 ppm, and the vinylic protons of the acrylic acid moiety as doublets between 6.0-7.0 ppm with coupling constants of approximately 16 Hz characteristic of the trans configuration. ¹³C NMR confirms the ester carbonyl carbon around 166-168 ppm and the complete carbon skeleton. [9] [10]
Chromatographic Evaluation High-Performance Liquid Chromatography (HPLC) with UV detection at 330 nm provides quantitative assessment of purity and conversion rates. Reverse-phase C18 columns with mobile phases comprising water-acetonitrile or water-methanol mixtures containing 0.1% formic acid typically offer optimal separation. For CAPE analysis, a retention time of approximately 15-18 minutes with gradient elution from 30% to 80% organic phase over 25 minutes provides good resolution from starting materials and potential byproducts. Additional confirmation can be obtained through LC-MS analysis, which demonstrates the characteristic molecular ion peak at m/z 285.1 [M+H]⁺ for CAPE. [6] [3]
Table 2: Analytical Parameters for this compound Ester Characterization
| Analytical Method | Key Parameters | Characteristic Features | Application |
|---|---|---|---|
| FT-IR Spectroscopy | 400-4000 cm⁻¹ range | Carbonyl stretch at ~1715 cm⁻¹, O-H stretch at ~3400 cm⁻¹ | Functional group confirmation |
| NMR Spectroscopy | ¹H (400 MHz), ¹³C (100 MHz) | Vinylic protons (δ 6.2-7.5, J=16 Hz), ester carbonyl (δ 166-168) | Structural elucidation |
| HPLC-UV | C18 column, 330 nm detection | Retention time ~15-18 min (CAPE) | Purity assessment, quantification |
| LC-MS | ESI positive mode | m/z 285.1 [M+H]⁺ for CAPE | Identity confirmation |
| Melting Point | Capillary method | 118-121°C (CAPE) | Purity indicator |
This compound esters demonstrate remarkable therapeutic potential across multiple disease models, with CAPE representing the most extensively studied derivative. The compound's pleiotropic mechanisms contribute to its diverse pharmaceutical applications, positioning it as a promising candidate for drug development.
Neuroprotective Applications CAPE exhibits significant neuroprotective properties through its dual modulation of the Nrf2 and NF-κB signaling pathways. By activating Nrf2, CAPE enhances the expression of antioxidant enzymes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferase (GST), strengthening cellular defense against oxidative stress. Concurrently, CAPE inhibits NF-κB activation, reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This dual activity is particularly relevant for neurodegenerative disorders including Alzheimer's disease and Parkinson's disease, where oxidative stress and neuroinflammation are key pathogenic factors. Experimental models demonstrate that CAPE and its derivatives protect neuronal cells from apoptosis, reduce neuroinflammation, and improve cognitive function, suggesting potential therapeutic applications for these conditions. [1] [3]
Anticancer Properties CAPE demonstrates selective cytotoxicity toward various cancer cell lines, including leukemia, breast cancer, and colon cancer, while exhibiting minimal effects on normal cells. The compound inhibits cancer cell proliferation through multiple mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. CAPE suppresses DNA, RNA, and protein synthesis in cancer cells with IC₅₀ values of 1.0 μM, 5.0 μM, and 1.5 μM, respectively, in human leukemia HL-60 cells. Additionally, CAPE inhibits the activation of transcription factors such as NF-κB, AP-1, and NFAT, which play crucial roles in cancer cell survival and proliferation. The compound also exhibits antimetastatic potential by inhibiting matrix metalloproteinases and cell adhesion molecules. [4] [2] [10]
Additional Therapeutic Applications Beyond neuroprotection and anticancer effects, this compound esters demonstrate broad-spectrum bioactivities with therapeutic potential. CAPE exhibits significant antiviral activity against HIV-1 by inhibiting viral integrase and NF-κB-dependent viral replication. The compound also shows antibacterial and antifungal properties against various pathogens including Escherichia coli and Enterococcus faecalis. Anti-diabetic effects have been observed in experimental models, with CAPE reducing oxidative stress in diabetic rat heart tissue and normalizing antioxidant enzyme activities. Additional studies suggest immunomodulatory, cardioprotective, and anti-atherosclerotic effects, further expanding the potential therapeutic applications of these compounds. [9] [2] [3]
This compound esters represent promising therapeutic agents with demonstrated efficacy across multiple disease models. This application note has detailed established and emerging synthetic methodologies, providing researchers with comprehensive protocols for the production of these valuable compounds. The continuing evolution of synthetic strategies, particularly toward greener and more sustainable approaches, will further enhance the accessibility and pharmaceutical application of these compounds. As research advances, the development of optimized formulations and delivery systems to improve bioavailability will be crucial for translating the promising preclinical results into clinical applications. The multifaceted bioactivities of this compound esters, coupled with their favorable safety profiles, position them as valuable candidates for further drug development across a spectrum of human diseases.
1. Rationale and Therapeutic Potential Caffeic acid is a naturally occurring hydroxycinnamic acid with documented pharmacological activities. However, its direct therapeutic application is limited. Derivatization into amide or ester analogs enhances its drug-like properties and potency [1] [2]. Diabetes, a multifactorial disease, is a key target area where multi-targeting agents like CA derivatives offer a promising therapeutic strategy by simultaneously inhibiting α-glucosidase, α-amylase, and advanced glycation end products (AGEs), while also mitigating oxidative stress [1].
2. Key Findings from Recent Studies A 2025 study identified a potent lipophilic alkyl-amide derivative, CA14, which demonstrated exceptional multi-target antidiabetic activity [1].
Table 1: Key Parameters for Molecular Docking and Synthesis of this compound Derivatives
| Parameter | Description / Value | Protocol Reference / Key Insight |
|---|---|---|
| Target Enzymes | α-Glucosidase, α-Amylase | [1] |
| Docking Software | Molecular Operating Environment (MOE), AutoDock Vina, or similar | Common practice, implied in studies [1] [3] |
| Protein Data Bank (PDB) | Obtain crystal structures of target enzymes (e.g., 2QMJ, 1PPI) | [1] |
| Ligand Preparation | 2D/3D structures of CA derivatives, energy minimization | [1] |
| Synthesis (CA14) | Amide coupling with DCC/THF, tetradecylamine | [1] |
| Primary Activity Assay | α-Glucosidase inhibition (pNPG substrate), α-Amylase inhibition (DNSA method) | [1] |
| Secondary Assays | Antioxidant (DPPH scavenging), Antiglycation (AGE inhibition) | [1] [2] |
| Cell-based Assays | Cytotoxicity (MTT assay on 3T3-L1 fibroblasts) | [1] |
This protocol is adapted from methods described by Kannana and Sadhukhan (2025) [1].
The following diagram outlines the key stages of research and development for this compound derivatives.
The following design strategies, derived from recent research, can guide the development of novel and potent this compound analogs [1] [3] [2].
I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific protocol or analysis, please feel free to ask.
What is isomerization and why does it matter for this compound? this compound naturally occurs in the trans-isomeric form in plants, which is considered the most biologically active configuration. However, when exposed to certain environmental factors during extraction and processing, it can convert to the cis-isomeric form through a process called photoisomerization. This structural change occurs due to rotation around the carbon-carbon double bond in the propenoic acid side chain when the molecule absorbs energy. The biological activity, bioavailability, and chemical properties of the cis-isomer may differ significantly from the trans-isomer, potentially compromising the efficacy and consistency of your research outcomes and final products. [1]
Key instability mechanisms: this compound degradation occurs through three primary pathways:
Table 1: Factors influencing this compound isomerization during extraction and processing
| Factor | Effect on Isomerization | Quantitative Impact | Recommended Control |
|---|---|---|---|
| Light Exposure | Significant catalyst for trans→cis conversion | Up to 43% isomerization in polar solvents after 1 month at room temperature in daylight [1] | Use amber glass vessels; work under yellow/red safe light |
| UV Radiation | Strong promoter of isomerization and degradation | Rapid isomerization; can lead to esculetin formation [3] [2] | Implement UV filters; minimize exposure time |
| Temperature | Increases isomerization rate | Higher temperatures accelerate isomerization; degradation rate decreases with increasing temperature during ultrasound treatment [4] [1] | Maintain temperatures ≤25°C; avoid excessive heating |
| Solvent Polarity | Significant impact on isomerization rate | Highest degradation in 80% ethanol under ultrasound; most stable in water [4] | Choose solvents carefully based on extraction method |
| Storage Time | Progressive isomerization over time | Isomerization continues during storage; rate depends on conditions [1] | Process fresh extracts quickly; implement proper storage |
| Metal Ions | Can influence degradation pathways | Al(III), Pb(II), and Cu(II) affect rate and mechanism of photo-degradation [2] | Use high-purity reagents; avoid metal contamination |
| pH Conditions | Affects degradation kinetics | Maximum conversion between pH 5.0-7.0 [3] | Control and monitor pH throughout extraction |
The following flowchart provides a systematic approach to diagnosing and preventing this compound isomerization issues in your extraction processes:
Comprehensive light management is essential for preventing photoisomerization. Implement these specific procedures:
Precise temperature management significantly reduces isomerization rates:
Systematic solvent evaluation is critical for minimizing isomerization:
Table 2: Comparison of extraction techniques and their impact on this compound stability
| Extraction Method | Stability Concerns | Stability Advantages | Recommended Optimization |
|---|---|---|---|
| Conventional Solvent Extraction | Moderate isomerization risk with prolonged exposure | Simple to control light and temperature; predictable degradation | Short extraction times; low temperatures; light protection |
| Ultrasound-Assisted Extraction (UE) | Significant degradation in 80% ethanol; cavitation effects | Faster extraction reduces overall processing time; degradation decreases with increasing temperature [4] | Use methanol instead of ethanol; optimize liquid height (2cm from horn); lower duty cycles |
| Microwave-Assisted Extraction | Thermal degradation risk at high temperatures | Very short extraction time limits light exposure | Precise temperature control; reduced power settings |
| Supercritical Fluid Extraction | Minimal isomerization concerns | No light exposure; low temperature operation; inert environment | Consider for highly sensitive applications despite higher cost |
Implement this validated stability-indicating method to monitor isomerization in your extracts:
This method provides complete separation of trans-caffeic, cis-caffeic, and degradation products in a single chromatographic run, allowing comprehensive stability assessment.
The most definitive sign is appearance of a new peak in HPLC or GC chromatograms corresponding to cis-caffeic acid. Additionally, you may observe changes in UV-Vis spectra or reduced biological activity in your extracts. For confirmation, compare with authentic standards of both isomers when available. [1]
Ultrasound-assisted extraction with methanol (rather than ethanol) shows excellent results when properly optimized. However, conventional solvent extraction with appropriate controls provides the most predictable stability profile. The choice depends on your specific requirements for throughput, yield, and equipment availability. [4] [5]
Storage stability depends entirely on conditions. In amber containers at -20°C, extracts typically remain stable for several months. At room temperature in light-exposed containers, significant isomerization (up to 43%) can occur within one month. Always monitor isomer content periodically during storage. [1]
Yes, metal ions significantly influence degradation pathways. Aluminum(III), lead(II), and copper(II) particularly affect both the rate and mechanism of this compound degradation. Use glass, ceramic, or high-quality stainless steel equipment and avoid metal contamination during extraction. [2]
While most research focuses on the trans-isomer, cis-caffeic acid may have different biological activities rather than being completely inactive. However, for consistent, reproducible results, maintaining isomeric purity is essential unless you're specifically studying structure-activity relationships. [1]
The table below summarizes key data on caffeic acid's solubility and methods to improve it.
| Strategy/Method | Key Findings/Performance | Experimental Conditions | Source |
|---|---|---|---|
| Solvent Screening | Solubility order: Acetone > Ethanol > Isopropanol > Propanol > n-Butanol > Isobutanol > Ethyl Acetate [1]. | Temperature range: 293.15 to 333.15 K [1]. | [1] |
| Solid Dispersion | Ball milling with Neusilin US2 (1:1 mass ratio) increased solubility to 5449.0 µg/mL, an ~18-fold enhancement [2]. | Ball milling for 20 minutes [2]. | [2] |
| Encapsulation in Oral Capsules | With 25-50 mg Poloxamer 407, >85% of this compound released within 30 minutes. With 25 mg β-cyclodextrin, 85% released after 60 minutes [3]. | In vitro dissolution study [3]. | [3] |
| Incorporation into Hydrophilic Gels | Gels based on Poloxamer 407 and Carbomer 980 provided a controlled release system for topical application [4]. | Gels prepared with 2% this compound; release studied in vitro [4]. | [4] |
| Deep Eutectic Solvents (DES) | Choline chloride with triethylene glycol (1:2 molar ratio) was an efficient dissolution system for phenolic acids [5]. | Machine learning models used for solubility prediction [5]. | [5] |
Here are detailed methodologies for key experiments cited in the guides.
This method describes the preparation of a solid dispersion using ball milling, which achieved the most significant solubility enhancement.
This protocol is for creating hydrophilic gels for topical application, controlling release by modulating polymer concentration and pH.
A standard method to evaluate the dissolution performance of solid oral dosage forms like capsules.
Key Steps:
Q1: Why is improving the solubility of this compound so important in drug development? this compound has demonstrated poor solubility and low oral bioavailability, which severely limits its therapeutic potential despite promising pharmacological activities. Improving solubility is a critical first step to enhancing its absorption in the gastrointestinal tract and, consequently, its efficacy [3] [2].
Q2: Besides solvents and solid dispersions, what other advanced techniques can improve this compound delivery? Advanced delivery systems show great promise. These include:
Q3: My dissolution profiles are highly variable between batches of solid dispersions. What could be the cause? Inconsistent amorphization or crystallization of the drug during processing is a likely cause. Using techniques like X-ray Powder Diffraction (XRPD) is essential to confirm the successful creation of an amorphous solid dispersion and to check for the presence of residual crystals, which can lead to variable dissolution [2].
What are the primary degradation pathways for this compound?
The most common and significant degradation reaction for this compound is photo-isomerization from its natural trans-isomer to the cis-isomer [1] [2]. This occurs when the compound is exposed to factors like UV radiation, strong daylight, or elevated temperatures, which provide enough energy for the molecular structure to rotate around its central double bond [1].
Under more intense stress, such as ultrasound treatment, this compound can also undergo decomposition and oligomerization [3]. The primary products in this case are decarboxylated compounds and their dimers [3].
What is a stability-indicating method?
A stability-indicating method is an analytical procedure (e.g., GC-MS or HPLC-UV) that can accurately and reliably measure the active ingredient (like trans-caffeic acid) in the presence of its degradation products (like cis-caffeic acid and others) [1] [2]. Its key feature is the ability to resolve and separately quantify the intact compound from its degradation products.
Here are detailed protocols for two key stability-indicating methods from recent studies.
1. Validated GC-MS Method for Forced Degradation Studies [1]
This method is ideal for clearly separating and identifying trans and cis isomers.
2. HPLC-UV Method for Quantification in Formulations [2]
This faster method is suitable for routine analysis of this compound in complex matrices like nanoparticles.
Understanding how different factors influence degradation is crucial for troubleshooting. The table below summarizes key findings.
| Factor | Effect on this compound Stability | Key Findings & Experimental Observations |
|---|---|---|
| Light Exposure | Significant degradation via isomerization | Exposure to UV radiation and strong daylight is the most impactful factor, causing up to 43% isomerization in polar solutions after one month [1]. |
| Solvent Choice | Major impact on degradation rate and pathway | Degradation is more pronounced in protic/polar solvents like methanol. Stability is higher in water. Notably, 80% ethanol led to the highest degradation under ultrasound [1] [3]. |
| Temperature | Complex, effect depends on process | Higher temperatures generally accelerate thermal isomerization [1]. However, during ultrasound treatment, degradation decreased with increasing temperature (from -5°C to 65°C) due to reduced cavitation intensity [3]. |
| Ultrasound (Cavitation) | Induces decomposition/oligomerization | Factors like liquid height (distance from ultrasonic horn) and electrical intensity directly affect the degradation rate. Duty cycle also plays a role, with pulsed ultrasound sometimes causing more degradation than continuous [3]. |
| Long-term Storage | Progressive degradation over time | Extended storage, especially in solution and at room temperature, leads to gradual isomerization [1]. |
"My this compound peak is splitting during HPLC analysis."
"I'm getting low recovery of this compound during extraction."
"My calibration curve is non-linear at low concentrations."
The following diagrams visualize the core degradation pathway and a recommended analytical workflow based on the research.
Diagram 1: Primary Degradation Pathway of this compound This diagram illustrates the main degradation routes of this compound under different stress conditions, as identified in the research [1] [3].
Diagram 2: Stability-Indicating Method Development Workflow This flowchart outlines a systematic approach for developing and validating a method to monitor this compound degradation [1] [2].
Caffeic acid degradation is primarily driven by several environmental and processing factors. The table below outlines the main causes and the underlying mechanisms.
| Degradation Cause | Mechanism of Action | Supporting Evidence |
|---|---|---|
| Elevated Temperatures | Promotes decomposition and formation of pro-oxidant products; accelerates chemical reactions. | Heating at 90°C led to decomposition products with pro-oxidant activity [1]. |
| Alkaline pH Conditions | Increases instability; higher pH boosts antioxidant activity but also degradation rate. | Stability is higher in slightly acidic environments; antioxidant mechanism is pH-dependent [2] [3]. |
| Presence of Oxygen & Light | Acts as catalysts for oxidation reactions. | Packaging materials with high barrier properties against oxygen and light are recommended [3]. |
| Prolonged Storage Time | Increases exposure to degrading elements, especially under suboptimal conditions. | This compound derivatives decreased over 9 months of storage, with higher losses at increased temperature and humidity [4]. |
| Metal Ion Contamination | Metal ions (e.g., from equipment) can catalyze oxidation. | Adding chelating agents (e.g., citric acid) enhances stability by binding metal ions [3]. |
Implementing protective strategies during storage and processing is key to maintaining this compound integrity. The following table lists practical recommendations.
| Prevention Method | Technical Recommendation | Experimental Context / Rationale |
|---|---|---|
| Optimize Temperature | Store at 2-8°C (refrigerated). For processing, use low-temperature pasteurization (72-85°C) over UHT. | Cool/cold storage shown to best preserve this compound derivatives; low-temperature processing minimizes thermal impact [4] [3]. |
| Control pH Environment | Maintain a slightly acidic pH (4.5-5.5). | This compound is more stable in slightly acidic environments [3]. |
| Use Protective Packaging | Use packaging with high barrier properties (e.g., aluminum foil composite) to block O₂ and light. | Prevents oxidative degradation triggered by oxygen and light exposure [3]. |
| Add Stabilizers | Antioxidants: Vitamin C (0.05-0.1%); Chelating Agents: Citric acid (0.01-0.05%). | Antioxidants compete with this compound for oxygen; chelating agents bind and deactivate catalytic metal ions [3]. |
| Select Drying Method | Use freeze-drying (VFD) over hot-air or shade-drying. | Freeze-drying proved best for retaining this compound derivatives and total phenolics in plant material [4]. |
To visualize the relationship between the causes of degradation and the corresponding protective strategies, the following diagram maps these connections.
If you need to experimentally verify the thermal stability of this compound under specific conditions, you can adapt this model protocol from the literature [1].
1. How do poloxamer and cyclodextrin improve caffeic acid release? They address the core limitation of CA—its poor solubility—via distinct mechanisms:
2. Which excipient provides a faster release of this compound? Poloxamer 407 (P407) generally enables a faster release. Research on oral capsules showed that with 25-50 mg of P407, over 85% of this compound was released within 30 minutes. In contrast, capsules with 25 mg of β-cyclodextrin took 60 minutes to achieve 85% release [1] [4] [5].
3. Can I use poloxamer and cyclodextrin together? Yes, combining these polymers is a common strategy to create advanced drug delivery systems with synergistic properties. For instance, a cyclodextrin metal-organic framework (CD-MOF) can be used to load CA, and this complex can then be incorporated into a poloxamer-based gel for a system that combines high loading capacity with controlled release [6] [7].
4. How does the concentration of poloxamer affect gel properties in topical formulations? In poloxamer 407-based gels, increasing the polymer concentration leads to a higher viscosity and a lower gelation temperature. This results in a firmer gel that forms at a lower temperature, which can slow down the release of CA, making it ideal for sustained-release topical applications [6].
The following table summarizes key quantitative findings from recent studies on the effects of these excipients.
| Excipient | Formulation Type | Key Performance Data | Reference |
|---|---|---|---|
| Poloxamer 407 (P407) | Oral Capsules | >85% CA released in 30 min with 25-50 mg P407 content. | [1] [4] [5] |
| β-Cyclodextrin (β-CD) | Oral Capsules | 85% CA released in 60 min with 25 mg β-CD content. | [1] [4] [5] |
| Carbomer 980 | Hydrogel | Higher polymer conc. (0.5-1%) increased viscosity, slowing CA release. Optimal viscosity at pH 5-7. | [6] |
| Cyclodextrin MOF | Powder (for antibacterial use) | CA loading capacity of 19.63%; effective against S. aureus and E. coli. | [7] |
Here are standardized methodologies for preparing and testing two common types of this compound formulations, based on the cited research.
This protocol is adapted from hydrogel development research for topical application [6].
Workflow Diagram: Hydrogel Formulation
Materials:
Procedure:
Key Tests:
This protocol is based on the ultrasound-assisted synthesis of a cyclodextrin metal-organic framework (CD-MOF) for CA loading and antibacterial application [7].
Workflow Diagram: CD-MOF Synthesis & Loading
Materials:
Procedure:
Key Tests:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low CA Release Rate | Gel matrix too viscous/dense. | Reduce polymer concentration (Poloxamer or Carbomer). For poloxamer, consider a lower grade (e.g., P188) with different gelling properties. |
| Poor Solubility/ Loading in CD | Weak host-guest interaction. | Ensure a 1:1 molar ratio during complexation. Use a kneading or co-precipitation method instead of simple physical mixing. Try derivatives like HP-β-CD for better solubility [8]. |
| Unstable Gel Structure (Poloxamer) | Gelation temperature is too high or low. | Adjust the poloxamer concentration. Increasing P407 conc. (e.g., from 15% to 18%) lowers the gelation temperature, making it gel at skin temperature [6]. |
| Precipitation of CA | CA concentration exceeds solubility in the system. | Incorporate a combination of excipients, e.g., use both a cyclodextrin and a low concentration of poloxamer to synergistically enhance solubility. |
| Compound / Combination | Cancer Type | Standard Chemotherapeutic | Key Findings & Comparative Efficacy | Experimental Model | Reference |
|---|---|---|---|---|---|
| CAPE + Oxaliplatin | Colon Cancer | Oxaliplatin (OXA) | Synergistic Effect: Co-treatment reduced IC~50~ of OXA from 84.16 µM to 3.92 µM (HCT116 cells). Significantly enhanced tumor growth inhibition in vivo. | In vitro (SW480, HCT116 cells); In vivo (mouse xenograft) | [1] |
| Caffeic Acid (CA) | Malignant Pleural Mesothelioma | (Not combined with chemo) | Mono-therapy Efficacy: Reduced cell viability, inhibited proliferation (Ki67/PCNA), suppressed ERK1/2 & AKT phosphorylation, induced G2/M cell cycle arrest and apoptosis. | In vitro (SPC111, SPC212 cells); 3D spheroids | [2] |
| CA + Benzyl isothiocyanate (BITC) | Breast Cancer (MCF-7) | (Not combined with chemo) | Synergistic Combination: The combination induced ROS-mediated cell death. BITC alone was effective; CA alone showed minimal cytotoxicity, but enhanced BITC's effect. | In vitro (MCF-7 cells) | [3] |
The anticancer effects observed in the table are supported by the following detailed experimental data and molecular mechanisms.
This study provides a clear protocol and mechanism for CAPE's chemosensitizing activity [1].
This research demonstrates CA's potential as a standalone agent, detailing its multi-target mechanism [2].
The diagram below summarizes the key signaling pathways modulated by this compound, integrating the findings from the cited studies.
The compiled data indicates that while this compound shows promising anticancer activity, its most immediate application may be in combination therapy to enhance the efficacy of established chemotherapeutics like oxaliplatin [1]. Furthermore, its ability to target multiple oncogenic pathways (MAPK, PI3K/AKT) supports its classification as a potential multi-targeted agent [2].
A significant challenge for the clinical translation of this compound is its limited bioavailability, a common issue with many phenolic compounds. Future research is heavily focused on developing advanced delivery systems, such as solid lipid nanoparticles and functionalized liposomes, to improve its stability and absorption, thereby enhancing its therapeutic potential [4].
The table below summarizes the in vitro DHFR inhibitory activity and anticancer potency of methotrexate versus newly synthesized caffeic acid derivatives.
| Compound Name | Chemical Class | DHFR Inhibition IC₅₀ (μM) | Anticancer Activity (IC₅₀, μM) | Target Cancer Cell Line | Key Binding Residues (Human DHFR) |
|---|---|---|---|---|---|
| Methotrexate (Reference) | Antifolate | 0.19 [1] | Information Not Provided | (Various) | (Reference ligand) |
| CE11 | This compound derivative | 0.048 [1] | 5.37 ± 0.16 [1] | MCF-7 (Breast cancer) | Glu30, Phe31, Phe34, Ser59 [1] |
| CTh7 | 1,2,4-triazole analogue of this compound | 0.15 [2] [3] | 8.53 [2] [3] | MCF-7 (Breast cancer) | Glu30, Phe34, Tyr121, Ile16, Val115, Phe31 [2] [3] |
For a meaningful interpretation of the data, here is the context of the key experiments cited.
The research into these novel inhibitors combines computational and experimental techniques, as outlined in the workflow below.
The proposed mechanism suggests that these derivatives inhibit DHFR by binding to its active site, similar to methotrexate. Molecular docking studies indicate that the most active compounds, like CE11 and CTh7, form crucial interactions with key residues in the human DHFR binding pocket (such as Glu30, Phe31, and Phe34), which disrupts folate metabolism and leads to inhibited nucleotide synthesis and cell death [2] [1] [3].
Current research indicates that specific this compound derivatives represent a novel class of potent DHFR inhibitors.
The table below summarizes the antioxidant activity of caffeic acid and related compounds as reported in experimental studies.
| Compound | Assay Method | Key Comparative Data / Result | Context & Comparison |
|---|---|---|---|
| This compound (CA) | ABTS, FRAP [1] | Antioxidant activity retained in metabolites, but reduced for sulfate derivatives. this compound-3'-O-sulfate and 4'-O-sulfate were about 4-fold less efficient than parent this compound [1]. | Shows how metabolic transformation can impact antioxidant efficacy. |
| This compound Derivative (CAD) | DPPH, ABTS [2] | Significantly more potent than CA. In DPPH/ABTS assays, the lipophilic derivative CAD showed stronger radical scavenging than the parent this compound [2]. | Demonstrates that structural modification (increased lipophilicity) can enhance activity. |
| Ferulic Acid | ABTS, FRAP [1] | Activity highly dependent on specific metabolite. Ferulic acid-4'-O-sulfate and glucuronide showed very low activity, while its acyl glucuronide retained strong antioxidant action [1]. | Highlights that antioxidant capacity is not inherent to the parent compound alone and varies with metabolic fate. |
| Common Phenolic Acids | DPPH, TEAC, FRAP [3] | Strong correlation with Total Phenolic Content (TPC). The FRAP assay showed the strongest correlation with TPC (r=0.913), followed by TEAC (r=0.856) and DPPH (r=0.772) [3]. | Provides context for evaluating this compound-rich sources (Lamiaceae family) which consistently show high activity across multiple assays. |
| Caffeoylquinic Acids | HPLC [4] | Abundant in medicinal plants. Sweetpotato leaves showed high levels of 5-CQA (10.84 mg/g) and 3-CQA (6.69 mg/g), followed by lemon balm (3.81 and 1.37 mg/g) [4]. | Quantifies common dietary sources and derivatives of this compound. |
For reproducibility, here are the methodologies behind the key comparative data.
DPPH and ABTS Radical Scavenging Assays [2]: In studies comparing this compound and its derivatives, a 100 μM DPPH solution in ethanol is typically mixed with the test compound. Absorbance is measured after a defined reaction period, and ascorbic acid (10 μg/mL) is used as a positive control. The ABTS assay follows a similar principle, where the reduction of the pre-formed ABTS+ radical cation is monitored spectrophotometrically [2] [3].
FRAP (Ferric Reducing Antioxidant Power) Assay [1] [3]: This assay measures the ability of antioxidants to reduce the Fe³⁺-TPTZ complex to a blue-colored Fe²⁺ form. The reducing power is quantified by measuring the increase in absorbance, and results are often expressed relative to a standard such as Trolox or FeSO₄ [3].
HPLC for Phenolic Acid Quantification [4]: To analyze caffeic and quinic acid derivatives (e.g., caffeoylquinic acids), researchers use High-Performance Liquid Chromatography (HPLC). Samples are typically extracted with water or water-ethanolic solvents, and the extracts are analyzed using a C18 column with UV/Diode Array Detection (DAD), comparing retention times and spectra to those of authentic standards [4].
The antioxidant activity of phenolic acids is largely determined by their chemical structure.
The following diagram illustrates the primary structural features and mechanisms that govern the antioxidant activity of this compound and related phenolic compounds.
The data indicates that while this compound is a strong antioxidant, its activity is not static. Future research and development could focus on:
The table below summarizes the key neuroprotective mechanisms of caffeic acid alongside other prominent natural compounds.
| Compound | Primary Neuroprotective Mechanisms | Key Molecular Targets / Pathways |
|---|
| This compound (CA) | - Antioxidant
This table compares the experimental effects of these compounds across different models of neurodegeneration.
| Compound | In Vitro / Cell Model Effects | In Vivo / Animal Model Effects |
|---|
| This compound (CA) | - Inhibits AChE & BChE [1] [6]
For reliability and reproducibility, here are methodologies from key studies on this compound:
In Vitro Cholinesterase Inhibition Assay [6]:
In Vitro & In Vivo SCA3 Model [4]:
The neuroprotective effects of this compound are mediated through multiple signaling pathways, which can be visualized as follows:
This diagram illustrates this compound's multi-target mechanism of action across four core pathological processes in neurodegeneration [1] [4].
A significant challenge for this compound is its poor pharmacokinetic profile:
To overcome this, research focuses on advanced delivery systems that significantly enhance brain bioavailability and efficacy [1]:
For the research and drug development community, the key future directions include:
The table below summarizes the anti-inflammatory profiles of caffeic acid, its ester (CAPE), and other prominent plant-derived compounds for comparison.
| Compound | Primary Anti-inflammatory Mechanisms | Key Molecular Targets | Reported Experimental Models |
|---|---|---|---|
| This compound (CA) | Antioxidant, anti-inflammatory, immunomodulatory | AChE, BChE, NF-κB, Nrf2 [1] | In vitro enzymatic assays; in vivo pharmacological, genetic, and metabolic AD models [1] |
| This compound Phenethyl Ester (CAPE) | Potent NF-κB inhibitor, suppresses pro-inflammatory cytokines, antioxidant | NF-κB, iNOS, COX-2, TNF-α, IL-1β, IL-6, SIRT1/PGC1α/DRP1 pathway [2] [3] | In vitro human cell lines (histiocytic, coronary artery endothelial, gastric cancer, BV-2 microglia); in vivo rodent models (SCI, cerebral ischemia, H. pylori infection, carrageenan-induced inflammation) [2] [3] |
| Curcumin | Inhibits NF-κB and MAPK pathways, downregulates cytokines and COX-2 | NF-κB, MAPK, TNF-α, IL-1β, IL-6, COX-2 [4] | In vitro studies; in vivo animal models; human clinical trials for rheumatoid arthritis, IBD, and cancer [4] |
| Quercetin | Antioxidant, anti-inflammatory, modulates calcium channels | NF-κB, TNF-α, IL-1β, IL-6, Malondialdehyde (MDA), Glutathione (GSH) [5] [4] | In vitro studies; in vivo rodent models of pleural inflammation [5] |
| Resveratrol | Modulates multiple signaling pathways, antioxidant, anti-inflammatory | NF-κB, PI3K/Akt, COX-1, COX-2 [6] | In vitro studies; in vivo experimental models; human clinical trials related to cardiovascular health and aging [6] |
For researchers looking to replicate or understand the foundational studies, here are detailed methodologies for key experiments.
This method is commonly used to evaluate the core anti-inflammatory mechanism of CAPE.
This model is used to study neuro-inflammation and the therapeutic effect of compounds like CAPE.
Recent research on Spinal Cord Injury reveals that CAPE's anti-inflammatory and antioxidant effects are mediated through a specific mitochondrial pathway. The following diagram illustrates this mechanism.
The diagram shows how CAPE activates SIRT1, which in turn upregulates PGC-1α. This pathway leads to the suppression of DRP1, a protein responsible of mitochondrial fragmentation. By inhibiting DRP1, CAPE reduces mitochondrial dysfunction, which is a key driver of neuro-inflammation and oxidative stress after spinal cord injury [3].
The following table summarizes key molecular targets of this compound identified through experimental and computational studies, along with their therapeutic implications.
| Molecular Target | Therapeutic Area | Experimental Model | Key Findings / Mechanism | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | In vitro enzymatic assays | Modulates cholinergic activity via inhibition. | [1] |
| Amyloid-β (Aβ) & Tau Protein | Alzheimer's Disease | In vivo pharmacological & genetic AD models | Reduces aggregation of Aβ and hyperphosphorylation of tau. | [1] |
| Dihydrofolate Reductase (DHFR) | Cancer, Microbial Infections | In vitro enzymatic assays, molecular docking | Derivative CE11 showed IC₅₀ of 0.048 µM (~4x more potent than methotrexate). | [2] |
| FZD2 Receptor (Wnt/Ca²⁺ pathway) | Gastric Cancer | Multi-omics, machine learning, MD simulations, in vitro GC cells | Identified as a core hub; CA binds FZD2, inhibits migration/invasion. | [3] |
| α-Glucosidase & α-Amylase | Diabetes | In vitro enzymatic assays | Derivative CA14 showed IC₅₀ of 1.94 µM (6392x more potent than CA). | [4] |
| SIRT1/PGC1α Pathway | Spinal Cord Injury | In vivo mouse SCI model, molecular docking | CAPE activates pathway, improves mitochondrial function, reduces inflammation. | [5] |
The this compound derivative CA14 demonstrates significantly enhanced potency compared to the parent compound and standard drugs in targeting diabetes-related pathways.
| Compound / Drug | α-Glucosidase Inhibition (IC₅₀) | α-Amylase Inhibition | Antioxidant Activity (IC₅₀) | Advanced Glycation End Products (AGEs) Inhibition |
|---|---|---|---|---|
| CA14 (this compound Derivative) | 1.94 µM | Comparable to acarbose | 13.98 µM (approx. 2x more potent than Vitamin C) | Inhibits formation |
| This compound (CA) | 12400 µM | No inhibition at 500 µM | Not specified | Not specified |
| Acarbose (Standard Drug) | 219.70 µM | Reference standard | No activity | Not specified |
| Aminoguanidine (Standard Drug) | Not Applicable | Not Applicable | Not Applicable | Inhibits formation (but with noted toxicity) |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.
The diagram below illustrates the SIRT1/PGC1α/DRP1 pathway, which is implicated in the neuroprotective effects of this compound phenethyl ester (CAPE) following spinal cord injury [5].
The primary challenge for this compound's application is its poor bioavailability and limited permeability across the blood-brain barrier [1]. Research is actively exploring solutions, including:
This compound (CA), a naturally occurring phenolic compound abundantly found in coffee, fruits, vegetables, and medicinal plants, exhibits a remarkable dual nature in redox biology that has significant implications for cancer therapy. This hydroxycinnamic acid demonstrates both potent antioxidant and context-dependent pro-oxidant activities that contribute to its observed anticancer effects. The chemical structure of CA, characterized by a catechol moiety (two hydroxyl groups at positions 3 and 4 of the benzene ring) and an unsaturated carbon side chain with a carboxylic acid group, enables diverse redox interactions that form the basis of its dual functionality [1] [2]. This comprehensive analysis synthesizes current scientific evidence to compare CA's opposing redox activities, detail the molecular mechanisms involved, present experimental methodologies for studying these effects, and explore potential therapeutic applications in oncology.
The context-dependent behavior of CA—acting as an antioxidant in normal cells while exhibiting pro-oxidant effects in cancer cells—represents a promising approach for selective cancer cell targeting. Understanding the precise conditions and mechanisms that govern this duality is essential for researchers and drug development professionals seeking to harness CA's potential in cancer therapeutics. This guide systematically organizes the available experimental data, molecular pathways, and methodological considerations to facilitate objective comparison of CA's redox properties and their implications for cancer treatment strategies [2] [3].
The redox behavior of this compound stems directly from its distinctive chemical architecture, which enables both electron donation and metal chelation capabilities. The key structural features governing CA's activity include:
Catechol Group: The presence of two hydroxyl groups at the 3 and 4 positions of the phenolic ring enables efficient hydrogen atom transfer to neutralize free radicals, contributing to its antioxidant capacity. This ortho-dihydroxy arrangement also facilitates the formation of stable semiquinone radicals through electron delocalization [1] [4].
Conjugated Side Chain: The unsaturated carbon chain with a terminal carboxylic acid allows extended electron delocalization across the entire molecule, enhancing the stability of CA-derived radicals and increasing its effectiveness as an antioxidant [2] [3].
Metal-Chelating Capacity: The catechol group enables CA to chelate transition metals like iron and copper. This chelation can prevent these metals from participating in Fenton reactions that generate reactive oxygen species (ROS), contributing to antioxidant effects. However, under specific conditions, CA-metal complexes can also facilitate redox cycling and pro-oxidant behavior [4].
The specific redox behavior of CA depends critically on environmental conditions and cellular context:
pH Dependence: Studies demonstrate that CA's iron-chelating capacity and associated antioxidant effects are significantly enhanced at higher pH values (pH 7.2 vs. 5.5), with the formation of iron-CA complexes directly related to pH of the medium [4].
Concentration Effects: Lower concentrations of CA (typically 10-20 μM) tend to exhibit antioxidant and cytoprotective effects, while higher concentrations (often >40 μM) frequently demonstrate pro-oxidant and cytotoxic activities against cancer cells [5].
Cellular Microenvironment: The redox state of the target cells significantly influences CA's effects. Cancer cells, which typically exhibit elevated baseline ROS levels, are more vulnerable to CA's pro-oxidant effects, while normal cells with normal redox balance benefit from its antioxidant properties [2] [6].
Localization Effects: CA demonstrates enhanced antioxidant potency in hydrophobic environments like lipid membranes, protecting against lipid peroxidation more effectively than in aqueous environments [4].
Table 1: Environmental Factors Influencing this compound's Redox Behavior
| Factor | Pro-oxidant Conditions | Antioxidant Conditions | Experimental Evidence |
|---|---|---|---|
| Concentration | Higher (>40 μM) | Lower (10-20 μM) | Dose-dependent effects in L-02 cells [5] |
| pH Level | Acidic environment | Neutral to basic (pH 7.2) | Enhanced Fe(II)-CA complex formation at higher pH [4] |
| Cellular Context | Cancer cells (high basal ROS) | Normal cells (normal ROS) | Selective cytotoxicity in MCF-7 vs. fibroblasts [6] |
| Metal Availability | Iron/copper availability | Iron/copper chelation | Prevention of Fenton reaction via Fe(II) chelation [4] |
The concentration-dependent duality of this compound's redox behavior has been systematically documented across multiple experimental models:
Hormetic Response in Liver Cells: In human liver L-02 cells, low concentrations of CA (10 μM) enhanced cell viability by approximately 20% and protected against H₂O₂-induced DNA damage, while higher concentrations (80-160 μM) significantly reduced viability and induced cytotoxicity. This hormetic response was mediated through activation of the ERK signaling pathway, which was necessary for the protective effects at low concentrations [5].
Selective Cancer Cell Cytotoxicity: In breast adenocarcinoma (MCF-7) cells, CA alone exhibited minimal cytotoxicity at lower concentrations but demonstrated enhanced pro-oxidant effects when combined with benzyl isothiocyanate (BITC). The combination treatment significantly increased ROS generation, disrupted redox homeostasis, and activated apoptotic pathways preferentially in cancer cells while showing limited effects on normal human fibroblasts [6].
Iron-Induced Oxidative Damage Protection: In cell-free systems, CA demonstrated potent antioxidant activity against iron-induced free radical generation by forming complexes with Fe(II) ions that prevented hydroxyl radical formation in Fenton reactions. This antioxidant effect was concentration-dependent and varied with pH conditions, with maximum efficacy observed at neutral to basic pH [4].
The cellular context significantly influences whether CA exhibits predominantly pro-oxidant or antioxidant effects:
Macrophage Polarization: CA influenced tumor-associated macrophages (TAMs) by inhibiting their M2 polarization and reducing their protumorigenic functions, potentially through its antioxidant activity on these specific immune cells within the tumor microenvironment [2].
Neuronal Protection: In models of neurotoxicity and spinal cord injury, CA and its derivative this compound phenethyl ester (CAPE) demonstrated potent antioxidant and anti-inflammatory effects, protecting neuronal cells from oxidative damage and mitigating neuroinflammation through activation of the SIRT1/PGC1α/DRP1 and Sirt6/Nrf2 pathways [7] [8].
Cancer Cell DNA Damage: The pro-oxidant activity of CA in cancer cells resulted in oxidative DNA damage through mechanisms that included copper chelation and generation of reactive oxygen species that trigger DNA double-strand breaks and apoptosis selectively in malignant cells [1] [3].
Table 2: Experimental Evidence of this compound's Dual Effects in Various Models
| Experimental System | Pro-oxidant Evidence | Antioxidant Evidence | Key Mechanisms |
|---|---|---|---|
| MCF-7 Breast Cancer | Enhanced cytotoxicity in combination with BITC [6] | Reduced ROS at low concentrations | MAPK pathway activation; GST, Bcl-2 modulation |
| L-02 Liver Cells | Reduced viability at high concentrations (>40 μM) [5] | Increased viability at 10 μM; protection from H₂O₂ damage | ERK pathway activation; reduced DNA double-strand breaks |
| Iron-induced Oxidative Damage | Not observed in cell-free systems | Inhibition of Fenton reaction; reduced lipid peroxidation [4] | Fe(II)-CA complex formation; radical scavenging |
| Spinal Cord Injury | Not reported | Reduced neuroinflammation and oxidative stress [7] | SIRT1/PGC1α/DRP1 pathway activation; mitochondrial protection |
| Ehrlich Ascites Carcinoma | Tumor growth suppression [9] | Nrf2 pathway activation | HO-1, GCLC, GCLM upregulation; NQO1 activity enhancement |
The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) serves as a master regulator of cellular antioxidant defenses, and CA has been demonstrated to activate this pathway through multiple mechanisms:
Keap1-Nrf2 Interaction Modulation: Under basal conditions, Nrf2 is bound to its inhibitor Keap1 and targeted for proteasomal degradation. CA facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) in target gene promoters [1] [9].
Antioxidant Gene Expression: CA treatment upregulates the expression of phase II antioxidant enzymes including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), and NADPH Quinone Dehydrogenase 1 (NQO1). These enzymes collectively enhance cellular redox homeostasis and protect against oxidative damage [1] [9].
Cross-talk with Sirtuin Pathways: The antioxidant effects of CA derivative CAPE involve activation of Sirt6 and Sirt1, which in turn enhance Nrf2 signaling and contribute to the suppression of oxidative stress in neurological models [7] [8].
The following diagram illustrates the primary molecular mechanisms through which this compound modulates cellular redox balance:
This compound's Dual Mechanisms in Normal and Cancer Cells
The pro-oxidant capacity of this compound primarily arises from its interactions with transition metals and its effects on cellular redox homeostasis:
Iron Chelation and Redox Cycling: CA forms stable complexes with Fe(II) ions through its catechol group. While these complexes can prevent Fenton chemistry under certain conditions, they can also participate in redox cycling reactions that generate semiquinone radicals and reactive oxygen species, particularly in the complex cellular environment of cancer cells [4].
Copper-Mediated DNA Damage: CA can chelate copper ions (Cu I/II) and generate oxidative DNA damage through the formation of DNA-CA-Cu ternary complexes. These complexes facilitate electron transfer reactions that cause DNA strand breaks and oxidation, contributing to selective cancer cell death [1].
Mitochondrial Dysfunction: In cancer cells, CA and its derivatives can disrupt mitochondrial function by increasing membrane permeability, reducing mitochondrial membrane potential, and promoting the release of pro-apoptotic factors, amplifying ROS generation and triggering apoptotic pathways [7] [6].
CA demonstrates significant anti-inflammatory activity that complements its redox modulation functions:
NF-κB Pathway Inhibition: CA suppresses the activation of NF-κB, a master regulator of inflammation, by preventing IκB degradation and subsequent nuclear translocation of NF-κB subunits. This inhibition reduces the expression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and inflammatory enzymes (iNOS, COX-2) [1] [2].
STAT3 Signaling Suppression: CA directly inhibits STAT3 phosphorylation and activation, which downregulates the expression of STAT3 target genes including VEGF and HIF-1α, resulting in suppressed angiogenesis and tumor growth [2] [3].
MAPK Pathway Regulation: CA modulates MAPK signaling cascades including ERK1/2, JNK, and p38 pathways, with context-dependent effects that can either promote survival (in normal cells) or enhance apoptosis (in cancer cells) [5] [6].
Researchers employ several standardized assays to quantitatively assess this compound's redox properties:
DPPH Radical Scavenging Assay: This method measures CA's hydrogen-donating ability by monitoring the discoloration of DPPH solution (purple to yellow) at 517 nm. CA demonstrates potent DPPH radical scavenging activity with IC₅₀ values typically in the low micromolar range, confirming its significant antioxidant capacity [9].
Ferric Reducing Antioxidant Power (FRAP): The FRAP assay quantifies CA's ability to reduce Fe³⁺ to Fe²⁺ in a redox-linked colorimetric reaction. Studies show that CA exhibits substantial ferric reducing power, with activity superior to simple benzoic or cinnamic acid derivatives [9].
Intracellular ROS Detection: Flow cytometry or fluorescence microscopy with DCFH-DA probe is used to measure intracellular ROS levels. Treatment with CA typically shows reduced ROS in normal cells under oxidative stress but increased ROS in cancer cells, demonstrating its context-dependent effects [5] [6].
Lipid Peroxidation Inhibition: The thiobarbituric acid reactive substances (TBARS) assay measures CA's ability to inhibit iron-induced lipid peroxidation in biological membranes. CA shows potent activity in this assay, particularly in hydrophobic environments [4].
Comet Assay for DNA Damage: The single cell gel electrophoresis assay detects DNA strand breaks induced by CA's pro-oxidant activity in cancer cells, providing direct evidence of oxidative DNA damage [5].
Cell culture models provide essential systems for evaluating the functional consequences of CA's redox activities:
Cytotoxicity Assessment: The MTT or WST-8 assays measure cell viability after CA treatment, typically revealing a biphasic response with cytoprotection at low doses (5-20 μM) and cytotoxicity at higher doses (>40 μM) in various cell lines [5] [6].
Apoptosis Detection: Annexin V/propidium iodide staining followed by flow cytometry demonstrates that CA induces apoptosis in cancer cells primarily through the mitochondrial pathway, with involvement of caspase activation and Bcl-2 family protein modulation [6].
Western Blot Analysis: Immunoblotting for phospho- and total protein levels of key signaling molecules (ERK, STAT3, Nrf2, Keap1) helps elucidate the molecular mechanisms underlying CA's dual effects [7] [5] [6].
Electrophoretic Mobility Shift Assay (EMSA): This technique confirms the activation of transcription factors like Nrf2 and NF-κB by demonstrating their increased DNA binding activity following CA treatment [9].
Table 3: Standard Experimental Protocols for Assessing this compound's Redox Effects
| Assay Type | Key Reagents/Procedures | Parameters Measured | Interpretation of Results |
|---|---|---|---|
| DPPH Assay | DPPH solution, methanol, spectrophotometer | Radical scavenging activity at 517 nm | Higher scavenging = Greater antioxidant capacity |
| FRAP Assay | TPTZ, FeCl₃, acetate buffer, spectrophotometer | Ferric reducing power at 593 nm | Higher absorbance = Greater reducing antioxidant power |
| Intracellular ROS | DCFH-DA, flow cytometer/fluorometer | Fluorescence intensity | Increased fluorescence = Higher ROS levels |
| TBARS Assay | TBA, TCA, tissue homogenate, spectrophotometer | Malondialdehyde levels at 532 nm | Lower absorbance = Greater lipid peroxidation inhibition |
| Comet Assay | Agarose, electrophoresis, fluorescence microscopy | Tail length and moment | Longer tail = Greater DNA damage |
| MTT/WST-8 | MTT/WST-8 reagent, DMSO, spectrophotometer | Formazan production at 570/450 nm | Higher absorbance = Greater cell viability |
The dual redox properties of this compound offer promising applications in oncology:
Selective Cancer Cell Cytotoxicity: The preferential pro-oxidant activity of CA in cancer cells versus normal cells provides a therapeutic window for selective cancer cell killing. This selectivity stems from the elevated basal ROS levels in cancer cells, which renders them more vulnerable to additional ROS insults from CA treatment [1] [6].
Chemoresistance Reversal: CA has demonstrated potential in reversing resistance to first-line chemotherapeutic agents. Its ability to modulate multiple signaling pathways (NF-κB, STAT3, Nrf2) and enhance oxidative stress in cancer cells can overcome common resistance mechanisms [1].
Combination Therapy Enhancement: Studies show that CA synergizes with conventional chemotherapeutics and other natural compounds. For instance, the combination of CA with benzyl isothiocyanate (BITC) demonstrated enhanced cytotoxicity against MCF-7 breast cancer cells through simultaneous modulation of MAPK pathway and oxidative stress response elements [6].
Angiogenesis Inhibition: Through suppression of STAT3 and HIF-1α signaling, CA downregulates VEGF expression and impairs tumor angiogenesis, potentially limiting tumor growth and metastasis [2] [3].
Beyond oncology, CA's redox modulatory properties show therapeutic potential in other disease contexts:
Neuroinflammatory Conditions: In models of spinal cord injury, CAPE (this compound phenethyl ester) suppressed microglia-mediated neuroinflammation and oxidative stress by regulating mitochondrial function through the SIRT1/PGC1α/DRP1 signaling pathway [7].
Cognitive Protection: CAPE pretreatment mitigated cognitive impairment in aged mice following anesthesia and surgery by suppressing oxidative stress and regulating microglia polarization via the Sirt6/Nrf2 pathway, suggesting potential applications in preventing postoperative cognitive dysfunction [8].
Hepatoprotective Effects: CA demonstrated protective effects against alcohol-induced liver injury and tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells through activation of the Nrf2/ARE pathway and upregulation of phase II antioxidant enzymes [1].
The dual redox nature of this compound represents both a challenge and opportunity for therapeutic development. The context-dependent behavior—antioxidant protection in normal cells versus pro-oxidant cytotoxicity in cancer cells—makes CA a promising candidate for selective cancer therapy. However, this duality also necessitates careful consideration of dosage, route of administration, and combination strategies to maximize therapeutic outcomes.
Future research should focus on several key areas:
Structural Optimization: Developing CA derivatives with improved bioavailability and enhanced selective pro-oxidant activity against cancer cells while maintaining protective antioxidant effects in normal tissues [2] [3].
Formulation Strategies: Employing novel drug delivery systems such as nanoparticles or liposomes to target CA specifically to tumor sites, maximizing local pro-oxidant effects while minimizing systemic exposure [6].
Biomarker Development: Identifying predictive biomarkers that can determine which cancer types or patient populations are most likely to respond to CA-based therapies based on their molecular profiles [1].
Combination Therapy Optimization: Systematically evaluating CA in combination with conventional chemotherapy, radiotherapy, and targeted agents to develop rational combination regimens that leverage CA's chemosensitization properties [1] [6].
Irritant;Health Hazard